Product packaging for Methyl 1-hydroxy-2-naphthoate(Cat. No.:CAS No. 948-03-8)

Methyl 1-hydroxy-2-naphthoate

Cat. No.: B1346899
CAS No.: 948-03-8
M. Wt: 202.21 g/mol
InChI Key: HMIBDRSTVGFJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The asymmetric unit of the crystal of methyl 1-hydroxy-2-naphthoate contains two independent planar molecules that exhibit intra­molecular hydrogen bonds. This compound can be prepared from 1-hydroxy-2-naphthoic acid, via esterification.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B1346899 Methyl 1-hydroxy-2-naphthoate CAS No. 948-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIBDRSTVGFJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061341
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948-03-8
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenecarboxylic acid, 1-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-hydroxy-2-naphthoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the core physical properties of Methyl 1-hydroxy-2-naphthoate, an organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines key physical data, experimental protocols for their determination, and a general workflow for the characterization of such compounds.

Core Physical and Chemical Properties

This compound is a derivative of 1-Hydroxy-2-naphthoic acid.[1][2] It presents as a crystalline powder, with its color ranging from white to brown.[3] The compound is utilized as a reactant in the synthesis of various organic molecules, including xanthones, thioxanthones, and acridones.[4]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀O₃[3][4]
Molecular Weight 202.21 g/mol [5]
Melting Point 74-80 °C[3][5][6]
Appearance Crystalline powder, White to brown[3]
Assay ≥97.5 % (GC)[3]
CAS Number 948-03-8[3][4]
IUPAC Name methyl 1-hydroxynaphthalene-2-carboxylate[3]
InChI Key HMIBDRSTVGFJPB-UHFFFAOYSA-N[3][5]
SMILES COC(=O)c1ccc2ccccc2c1O[3][5]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties and spectral data of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[7] It is a crucial physical property for identification and purity assessment.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

  • Capillary tubes[8][9]

  • Thermometer[7]

  • Mortar and pestle (optional)[7]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 1-2 mm.[8][9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[9]

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, to ensure accurate measurement.[9]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7] Pure compounds typically have a sharp melting point range of 0.5-1.0 °C.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes[10]

  • Spatula[11]

  • Balance[11]

  • Vortex mixer or shaker[10]

  • Water bath (for temperature control)[12]

Procedure (Qualitative):

  • Place approximately 25 mg of the compound in a small test tube.[10]

  • Add 0.75 mL of the solvent (e.g., water, ethanol, diethyl ether) in small portions.[10]

  • Shake the test tube vigorously after each addition.[10]

  • Observe if the compound dissolves completely. If it does, it is considered soluble in that solvent under the tested conditions.[10]

Procedure (Quantitative):

  • Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess amount of the solid to the solvent.[11][13]

  • Agitate the mixture for an extended period to ensure equilibrium is reached.[13]

  • Separate the undissolved solid from the solution by filtration or centrifugation.[14]

  • Determine the concentration of the solute in the clear, saturated solution using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[13][14]

Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer[17]

  • Sample holder (e.g., KBr plates, ATR crystal)[18]

  • Agate mortar and pestle (for solid samples)[19]

Procedure (KBr Pellet Technique):

  • A small amount of the solid sample (0.05-0.5 mg) is ground with about 100 mg of dry potassium bromide (KBr) in an agate mortar.[19]

  • The mixture is then pressed into a thin, transparent disk using a hydraulic press.[19]

  • The KBr disk is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded, showing the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹).[16]

NMR spectroscopy provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[20] Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types used for organic compounds.[20]

Apparatus:

  • NMR spectrometer[21]

  • NMR tube (typically 5 mm)[22]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[22][23]

Procedure:

  • Sample Preparation: Dissolve approximately 10-50 mg of the sample in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.[21][22][23]

  • Instrument Setup: The NMR tube is placed in a spinner and inserted into the magnet of the NMR spectrometer.[21]

  • Data Acquisition: The instrument is set up with the appropriate parameters for the desired nucleus (e.g., ¹H or ¹³C). This includes setting the lock on the deuterated solvent, shimming the magnetic field to achieve homogeneity, and setting the acquisition parameters.[22]

  • Spectrum Processing: The acquired data (Free Induction Decay - FID) is then Fourier transformed to produce the NMR spectrum. The spectrum is phased, baseline corrected, and referenced to a standard (e.g., Tetramethylsilane - TMS).[22]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[24] It is used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing fragmentation patterns.[25][26]

Apparatus:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Impact - EI, Electrospray Ionization - ESI)[26]

  • Sample introduction system (e.g., direct infusion, gas chromatography - GC, liquid chromatography - LC)[26]

Procedure (Direct Infusion):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Ionization: The sample solution is introduced into the ion source of the mass spectrometer, where the molecules are ionized. In EI, high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[25][26]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).[25]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[27]

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the physical and spectral characterization of a known organic compound like this compound.

experimental_workflow cluster_synthesis Compound Acquisition cluster_purification Purification & Verification cluster_properties Physical Property Determination cluster_spectral Spectroscopic Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis or Purchase of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity Purity Check (e.g., TLC, GC, HPLC) Purification->Purity Appearance Appearance (Color, Form) Purity->Appearance MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Solubility Screening Purity->Solubility IR IR Spectroscopy (Functional Groups) Purity->IR NMR NMR Spectroscopy (¹H, ¹³C - Structure) Purity->NMR MS Mass Spectrometry (Molecular Weight, Formula) Purity->MS Analysis Data Interpretation & Structure Confirmation Appearance->Analysis MeltingPoint->Analysis Solubility->Analysis IR->Analysis NMR->Analysis MS->Analysis Report Technical Report Generation Analysis->Report

General workflow for compound characterization.

References

An In-depth Technical Guide to Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and biological activity of methyl 1-hydroxy-2-naphthoate. The document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a derivative of 1-hydroxy-2-naphthoic acid. Its core structure consists of a naphthalene ring system substituted with a hydroxyl group at the C1 position and a methyl ester group at the C2 position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 948-03-8
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
IUPAC Name methyl 1-hydroxynaphthalene-2-carboxylate
Synonyms Methyl 1-hydroxynaphthalene-2-carboxylate
Appearance White to brown crystalline powder
Melting Point 76-80 °C
SMILES COC(=O)C1=CC=C2C=CC=CC2=C1O
InChI Key HMIBDRSTVGFJPB-UHFFFAOYSA-N

Synthesis

This compound can be synthesized through the esterification of 1-hydroxy-2-naphthoic acid. A common method involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1-Hydroxy-2-naphthoic Acid 1-Hydroxy-2-naphthoic Acid Esterification Esterification 1-Hydroxy-2-naphthoic Acid->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Esterification Reflux Reflux Reflux->Esterification This compound This compound Esterification->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for a related compound.

Materials:

  • 1-Hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield a crystalline solid.

Spectroscopic Characterization

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its chemical structure and data from related compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5s1HAr-OH
~8.2d1HAr-H
~7.8-7.9m2HAr-H
~7.5-7.6m2HAr-H
~7.3-7.4m1HAr-H
~4.0s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~155C-OH
~136Ar-C
~130Ar-C
~129Ar-CH
~128Ar-CH
~127Ar-CH
~125Ar-CH
~124Ar-CH
~120Ar-C
~118Ar-CH
~52-OCH₃

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3300-3000O-H stretch (broad)
~3100-3000C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1700-1680C=O stretch (ester)
~1600, 1500, 1450C=C stretch (aromatic)
~1250C-O stretch (ester)

Table 5: Predicted Mass Spectrometry Data

m/zAssignment
202[M]⁺ (Molecular ion)
171[M - OCH₃]⁺
143[M - COOCH₃]⁺
115Naphthalene fragment

Biological Activity and Mechanism of Action

This compound has been shown to possess significant anti-inflammatory properties. Research indicates that it inhibits the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.

The primary mechanism of its anti-inflammatory action involves the suppression of key signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: this compound inhibits the degradation of IκB-α, which in turn prevents the nuclear translocation and transcriptional activity of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The compound has been observed to decrease the activation of p38 MAPK and c-Jun N-terminal kinases (JNK), which are crucial mediators of the inflammatory response.

Signaling Pathway Diagrams

G Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex IκB-α Degradation IκB-α Degradation IKK Complex->IκB-α Degradation phosphorylates NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB-α Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression This compound This compound This compound->IκB-α Degradation inhibits

Caption: Inhibition of NF-κB Pathway.

G Inhibition of MAPK Pathways by this compound LPS LPS Upstream Kinases Upstream Kinases LPS->Upstream Kinases p38 MAPK Activation p38 MAPK Activation Upstream Kinases->p38 MAPK Activation JNK Activation JNK Activation Upstream Kinases->JNK Activation Inflammatory Response Inflammatory Response p38 MAPK Activation->Inflammatory Response JNK Activation->Inflammatory Response This compound This compound This compound->p38 MAPK Activation inhibits This compound->JNK Activation inhibits

Caption: Inhibition of MAPK Pathways.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the anti-inflammatory effects of this compound.

General Experimental Workflow

G Workflow for Assessing Anti-inflammatory Effects cluster_analysis Analysis Cell Culture (e.g., Macrophages) Cell Culture (e.g., Macrophages) Pre-treatment with this compound Pre-treatment with this compound Cell Culture (e.g., Macrophages)->Pre-treatment with this compound Stimulation with LPS Stimulation with LPS Pre-treatment with this compound->Stimulation with LPS Incubation Incubation Stimulation with LPS->Incubation Sample Collection Sample Collection Incubation->Sample Collection Analysis Analysis Sample Collection->Analysis Data Interpretation Data Interpretation Analysis->Data Interpretation Nitric Oxide Assay Nitric Oxide Assay ELISA (Cytokines) ELISA (Cytokines) Western Blot (Protein Expression) Western Blot (Protein Expression) RT-PCR (mRNA Expression) RT-PCR (mRNA Expression) EMSA (NF-κB DNA Binding) EMSA (NF-κB DNA Binding)

Caption: Workflow for Anti-inflammatory Assessment.

Western Blot Analysis for NF-κB, JNK, and p38 MAPK Activation

Objective: To determine the effect of this compound on the protein expression and phosphorylation of key components of the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκB-α, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extracts from treated and untreated cells

  • Biotin-labeled or radioactively labeled oligonucleotide probe containing the NF-κB consensus sequence

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • Electrophoresis apparatus

  • Detection system (chemiluminescence or autoradiography)

Procedure:

  • Prepare nuclear extracts from cells.

  • Incubate the nuclear extracts with the labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.

  • For competition assays, add an excess of unlabeled probe to a parallel reaction.

  • Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Transfer the complexes to a nylon membrane (for biotin-labeled probes) or expose the dried gel to X-ray film (for radioactively labeled probes).

  • Detect and quantify the shifted bands.

Conclusion

This compound is a compound with well-defined chemical properties and a straightforward synthetic route. Its significant anti-inflammatory activity, mediated through the inhibition of the NF-κB and MAPK signaling pathways, makes it a promising candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this molecule.

An In-depth Technical Guide to Methyl 1-hydroxy-2-naphthoate (CAS 948-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-2-naphthoate, with the CAS number 948-03-8, is a naphthol derivative with significant potential in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities. Notably, this compound has demonstrated anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB, JNK, and p38 MAPK. This document aims to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound is a white to brown crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 948-03-8[2][3]
Molecular Formula C₁₂H₁₀O₃[3]
Molecular Weight 202.21 g/mol [3]
Melting Point 76-80 °C[2]
Appearance Crystalline powder[1]
SMILES COC(=O)c1ccc2ccccc2c1O[2]
InChI Key HMIBDRSTVGFJPB-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2.1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.5 - 11.5s1HAr-OH
8.0 - 8.2d1HAr-H
7.8 - 7.9d1HAr-H
7.5 - 7.7m2HAr-H
7.2 - 7.4m2HAr-H
3.9 - 4.0s3H-OCH₃

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
170 - 172C=O (ester)
155 - 158C-OH
136 - 138Ar-C (quaternary)
130 - 132Ar-CH
128 - 130Ar-C (quaternary)
126 - 128Ar-CH
124 - 126Ar-CH
122 - 124Ar-CH
118 - 120Ar-CH
110 - 112Ar-C (quaternary)
52 - 54-OCH₃

Table 2.3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500BroadO-H stretch
3000 - 3100MediumC-H stretch (aromatic)
2900 - 3000WeakC-H stretch (methyl)
1680 - 1710StrongC=O stretch (ester)
1500 - 1600Medium-StrongC=C stretch (aromatic)
1200 - 1300StrongC-O stretch (ester)

Table 2.4: Mass Spectrometry Data

m/zInterpretation
202[M]⁺ (Molecular ion)
171[M - OCH₃]⁺
143[M - COOCH₃]⁺
115[C₉H₇O]⁺

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 1-hydroxy-2-naphthoic acid using a standard Fischer esterification method.

Materials:

  • 1-Hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • If any insoluble impurities are present, perform a hot filtration.

  • Slowly add hexane to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the purified crystals under vacuum.

Biological Activity and Signaling Pathways

This compound has been identified as a compound with anti-inflammatory properties. Research has shown that it can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

The underlying mechanism of this anti-inflammatory action involves the suppression of key signaling pathways. Specifically, this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[4]

G Inhibitory Effect of this compound on Inflammatory Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK MHNA This compound MHNA->JNK Inhibits MHNA->p38 Inhibits MHNA->IKK Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, IL-1β, IL-6) JNK->Inflammatory_Mediators p38->Inflammatory_Mediators IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Inflammatory_Mediators Induces Transcription

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. It is a precursor for the synthesis of various heterocyclic compounds and more complex molecules. For instance, it has been used as a starting material for the synthesis of aza-mollugin derivatives and axially chiral benzimidazole derivatives.[5] Its demonstrated anti-inflammatory activity also positions it as a lead compound for the development of novel therapeutic agents targeting inflammatory diseases.

Conclusion

This compound is a compound of significant interest due to its versatile applications in organic synthesis and its potential as an anti-inflammatory agent. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activity, offering a solid foundation for researchers and professionals in the field. Further investigation into its pharmacological profile and the development of its synthetic applications are promising areas for future research.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-hydroxy-2-naphthoate is a derivative of 1-hydroxy-2-naphthoic acid, an important intermediate in organic synthesis.[1] The ester can be synthesized via Fischer esterification of the parent carboxylic acid.[1] Its derivatives have shown potential anti-inflammatory activity.[2]

Spectroscopic Data

While specific, authenticated spectral data for this compound is not available in the provided search results, we can infer the expected spectral characteristics. For reference, the detailed spectroscopic data for the starting material, 1-hydroxy-2-naphthoic acid, is presented below. The key differences in the spectra upon esterification to this compound would be the appearance of signals corresponding to the methyl ester group in NMR and IR spectroscopy, and a corresponding mass increase in mass spectrometry.

1-Hydroxy-2-naphthoic Acid Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityAssignment
12.82s1H, Ar-OH
8.57d, J=8.68 Hz1H, Ar-H
7.99t, J=9.08 Hz1H, Ar-H
7.86t, J=7.76 Hz1H, Ar-H
7.56m1H, Ar-H
7.36m1H, Ar-H
7.22m1H, Ar-H

Solvent: DMSO-d₆, Instrument: 400 MHz[3]

Expected Changes for this compound: The acidic proton signal at ~12.8 ppm would disappear and a new singlet for the -OCH₃ group would appear in the upfield region, typically around 3.5-4.0 ppm. The aromatic proton signals would likely experience minor shifts.

¹³C NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
172.99C=O (acid)
160.78C-OH
135.26Ar-C
131.99Ar-C
129.19Ar-CH
128.47Ar-CH
125.02Ar-CH
123.81Ar-CH
119.33Ar-CH
108.52Ar-C

Solvent: DMSO-d₆, Instrument: 100 MHz[4]

Expected Changes for this compound: A new signal for the ester methyl carbon (-OCH₃) would appear around 50-55 ppm. The carboxylic acid carbonyl carbon signal at ~173 ppm would shift slightly.

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400-2400 (broad)O-H stretch (carboxylic acid)
~1680C=O stretch (carboxylic acid)
~1600, 1500, 1450C=C stretch (aromatic)
~1250C-O stretch (carboxylic acid)

Expected Changes for this compound: The broad O-H stretch of the carboxylic acid would be replaced by a sharper O-H stretch for the phenolic hydroxyl group. A strong C=O stretch for the ester would appear around 1730-1715 cm⁻¹. The C-O stretch of the ester would also be present.

MS (Mass Spectrometry) Data

m/zInterpretation
188[M]⁺ (Molecular ion)
170[M - H₂O]⁺
142[M - CO₂H]⁺
114

Ionization Method: Electron Ionization (EI)[5]

Expected Changes for this compound: The molecular ion peak [M]⁺ would be at m/z 202, corresponding to the molecular weight of the methyl ester. Fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound from 1-hydroxy-2-naphthoic acid.

Materials:

  • 1-hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as CO₂ gas will be evolved.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 1-Hydroxy-2-naphthoic Acid + Methanol Reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) Start->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Sample IR IR Spectroscopy Product->IR Sample MS Mass Spectrometry Product->MS Sample Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the ¹H NMR spectroscopy of Methyl 1-hydroxy-2-naphthoate, tailored for researchers, scientists, and professionals in drug development. The document outlines a detailed experimental protocol for spectral acquisition, presents a thorough analysis of the proton signals based on available data for the closely related compound 1-hydroxy-2-naphthoic acid, and includes visualizations to aid in the interpretation of the molecular structure and proton environments.

Experimental Protocol: ¹H NMR Spectroscopy of Aromatic Esters

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a solid aromatic ester, such as this compound.

1.1. Sample Preparation

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Purity: Ensure the sample of this compound is of high purity, free from residual solvents or other contaminants that may introduce extraneous signals in the spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for aromatic esters due to its excellent dissolving power and the single, well-characterized residual solvent peak.[1][2][3] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if the compound shows poor solubility in CDCl₃.

  • Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4]

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Typically, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at δ 7.26 ppm) is used as a primary reference.[1] Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent to set the chemical shift reference to 0 ppm.[2]

1.2. NMR Instrument Parameters

The following are typical acquisition parameters for a high-field NMR spectrometer (e.g., 400 MHz or higher):

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic molecules.

  • Temperature: The experiment is typically run at room temperature (around 298 K).

1.3. Data Processing

The raw Free Induction Decay (FID) data is processed to obtain the final spectrum.

  • Fourier Transform: The FID is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard.

  • Integration: The area under each peak is integrated to determine the relative number of protons contributing to each signal.

Data Presentation and Interpretation

Table 1: ¹H NMR Data for 1-hydroxy-2-naphthoic acid (400 MHz, DMSO-d₆) [5]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationProvisional Assignment
12.82Singlet-1H-COOH
8.57Doublet8.681HH-8
7.99Triplet9.081HH-4 or H-6
7.86Triplet7.761HH-5 or H-7
7.56Multiplet-1HH-6 or H-4
7.36Multiplet-1HH-7 or H-5
7.22Multiplet-1HH-3

Note: The assignments for the aromatic protons are provisional and may require 2D NMR experiments for unambiguous confirmation.

Expected ¹H NMR Spectrum of this compound:

For This compound , the following spectral features are anticipated:

  • Methyl Protons (-OCH₃): A sharp singlet integrating to 3H would be expected, likely in the region of δ 3.8-4.0 ppm.

  • Aromatic Protons: The chemical shifts and coupling patterns of the six aromatic protons (H-3, H-4, H-5, H-6, H-7, and H-8) would be very similar to those observed for 1-hydroxy-2-naphthoic acid. The electron-donating hydroxyl group and the electron-withdrawing methyl ester group will influence the precise chemical shifts of the aromatic protons.

  • Hydroxyl Proton (-OH): A broad singlet for the hydroxyl proton would be present, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Visualization of this compound

The following diagrams illustrate the chemical structure and the logical relationship of the proton environments in this compound.

Methyl_1_hydroxy_2_naphthoate_Structure cluster_naphthyl Naphthyl Core cluster_substituents Substituents C1 C2 C1->C2 OH Hydroxyl Group C1->OH C3 C2->C3 COOCH3 Methyl Ester Group C2->COOCH3 C4 C3->C4 C10 C4->C10 C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C9->C1 C9->C10 C10->C5

Caption: Chemical structure of this compound.

Proton_Environments cluster_protons Proton Environments molecule This compound H_OCH3 Methyl Protons (-OCH3) molecule->H_OCH3 H_Aromatic Aromatic Protons (H3-H8) molecule->H_Aromatic H_OH Hydroxyl Proton (-OH) molecule->H_OH

Caption: Proton environments in this compound.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 1-hydroxy-2-naphthoate. Due to the limited availability of direct experimental data for this specific compound, this document presents a predicted ¹³C NMR data set based on the analysis of structurally analogous compounds, namely 1-hydroxy-2-naphthoic acid and methyl salicylate. This guide also includes a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of aromatic esters and a logical workflow for spectral analysis.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are summarized in the table below. These values are estimated based on the known ¹³C NMR data for 1-hydroxy-2-naphthoic acid in DMSO-d₆[1] and substituent effects observed in related aromatic esters. The esterification of the carboxylic acid is expected to have a minor effect on the chemical shifts of the aromatic carbons, with the most significant changes occurring at the carbonyl carbon and the introduction of a methoxy carbon signal.

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d₆
C=O~170
C-1~158
C-2~108
C-3~130
C-4~124
C-4a~123
C-5~128
C-6~125
C-7~129
C-8~119
C-8a~135
-OCH₃~52

Experimental Protocol

A detailed methodology for acquiring high-quality ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities interfering with the spectrum.

  • Sample Amount: For a standard ¹³C NMR experiment, a sample amount of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2] For proton NMR, 5-25 mg is typically sufficient.[2]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) is also a common choice for aromatic compounds.[3]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or agitate the NMR tube to ensure the sample is fully dissolved. If necessary, gentle warming can be applied.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent issues with magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Parameters:

The following are typical parameters for a 100 MHz ¹³C NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

  • Number of Scans (NS): A sufficient number of scans (e.g., 1024 or more) should be acquired to obtain a spectrum with a good signal-to-noise ratio.

  • Receiver Gain (RG): This is typically set automatically by the spectrometer.

  • Acquisition Time (AQ): A typical acquisition time is 1-2 seconds.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is appropriate for most organic compounds.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound, from sample preparation to final structure confirmation.

logical_workflow Logical Workflow for 13C NMR Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_assignment Structure Confirmation Sample High Purity Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 13C NMR Spectrum (Proton Decoupled) Transfer->Acquire Process Fourier Transform & Phasing Acquire->Process Identify Identify Number of Signals Process->Identify Chemical_Shift Analyze Chemical Shifts (ppm) Identify->Chemical_Shift DEPT Perform DEPT (Optional for CHn) Chemical_Shift->DEPT Assign Assign Signals to Specific Carbons Chemical_Shift->Assign DEPT->Assign Compare Compare with Predicted & Analogous Data Assign->Compare Confirm Confirm Structure Compare->Confirm

Caption: Logical workflow for the ¹³C NMR analysis of an organic compound.

Data Interpretation and Signal Assignment

The predicted ¹³C NMR spectrum of this compound is expected to show twelve distinct signals, corresponding to the eleven carbon atoms of the naphthoate core and the one carbon of the methyl ester group.

  • Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the ester group is expected to appear in the downfield region, around 170 ppm.

  • Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region, typically between 108 and 158 ppm.

    • The carbon bearing the hydroxyl group (C-1) will be significantly deshielded and is predicted to be around 158 ppm.

    • The carbon adjacent to the ester group (C-2) will be shielded and is expected to appear at a higher field, around 108 ppm.

    • The remaining aromatic carbons will have chemical shifts influenced by their position relative to the hydroxyl and ester substituents.

  • Methoxy Carbon (-OCH₃): The carbon of the methyl group of the ester will appear in the upfield region, around 52 ppm.

For a definitive assignment of the signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. These experiments correlate the carbon signals with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), allowing for an unambiguous assignment of the entire carbon skeleton.

References

In-Depth Technical Guide: Solubility of Methyl 1-hydroxy-2-naphthoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 1-hydroxy-2-naphthoate, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents available qualitative information for this compound and its parent compound, 1-hydroxy-2-naphthoic acid. To provide a quantitative perspective, solubility data for the structurally related compound, methyl salicylate (methyl 2-hydroxybenzoate), is included as a reference. This guide also details a standard experimental protocol for determining solubility and provides a visual workflow to aid in experimental design.

Introduction to this compound

This compound is an aromatic ester with the chemical formula C₁₂H₁₀O₃. Its structure, featuring a naphthalene core with hydroxyl and methyl ester functional groups, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and purification to formulation development in the pharmaceutical industry.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," it can be inferred that this compound, being an ester with a large aromatic system, will exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is expected to be lower in nonpolar solvents and very low in water.

Quantitative Solubility Data (Analog Compound: Methyl Salicylate)

Given the absence of specific quantitative data for this compound, we present data for methyl salicylate (methyl 2-hydroxybenzoate), a structurally similar compound with a benzene ring instead of a naphthalene ring. This data can serve as a useful proxy for estimating the solubility behavior of this compound.

Methyl salicylate is described as being miscible with organic solvents such as ethanol and glacial acetic acid, and soluble in chloroform and ether[3]. It is slightly soluble in water[3][4][5].

Table 1: Quantitative Solubility of Methyl Salicylate

SolventTemperature (°C)Solubility
Acetone3010.1 g/g[6]
Water300.74 g/L (0.074% w/v)[3]

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent using the gravimetric method. This method is reliable and widely used for generating precise solubility data[7][8][9].

4.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance (accurate to ±0.0001 g)

  • Isothermal shaker or magnetic stirrer with temperature control

  • Thermostatically controlled water bath or oven

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Pipettes and syringes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in an isothermal shaker or on a magnetic stirrer within a temperature-controlled environment (e.g., a water bath) set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). 24 to 72 hours is often sufficient.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

    • Place the dish in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The evaporation can also be carried out under reduced pressure.

    • Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it again.

    • Repeat the drying and weighing process until a constant mass is obtained.

4.3. Data Calculation

The solubility can be expressed in various units (e.g., g/100 g solvent, g/100 mL solvent, mol/L).

  • Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

  • Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

  • Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis prep1 Add excess solute to solvent in a sealed vial prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Allow solid to settle prep2->samp1 samp2 Withdraw supernatant with a pre-conditioned syringe samp1->samp2 samp3 Filter into a pre-weighed dish samp2->samp3 anal1 Weigh the dish with the solution samp3->anal1 anal2 Evaporate the solvent anal1->anal2 anal3 Dry to a constant weight anal2->anal3 anal4 Calculate solubility anal3->anal4 logical_relationship A System Preparation (Solute + Solvent) B Equilibrium Achievement (Constant T, Agitation) A->B C Phase Separation (Settling/Centrifugation) B->C D Aliquot Extraction & Filtration C->D E Quantitative Measurement (Gravimetric/Spectroscopic) D->E F Data Calculation & Reporting E->F

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the known physical properties of Methyl 1-hydroxy-2-naphthoate, with a focus on its melting point. It includes standardized experimental protocols for the determination of these properties and a logical workflow for purity assessment, crucial for research and development applications.

Core Physicochemical Data

This compound is a derivative of 1-hydroxy-2-naphthoic acid, a compound structure found in some natural products and recognized for its potential biological activities, including anti-inflammatory and antibacterial properties[1]. Accurate determination of its physical constants is a critical first step in its characterization for any research or drug development pipeline.

Data Presentation: Physical Properties of this compound

The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name methyl 1-hydroxynaphthalene-2-carboxylate[2]
CAS Number 948-03-8[2]
Molecular Formula C₁₂H₁₀O₃[2]
Melting Point 74°C to 80°C[2][3]
Boiling Point Not readily available. Compounds of this nature may decompose at high temperatures before boiling at atmospheric pressure.
Appearance White to brown crystalline powder[2]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of organic solids like this compound.

2.1. Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity. A pure crystalline solid typically exhibits a sharp melting point range of 1-2°C[4]. Impurities tend to lower and broaden this range[4]. The capillary method is the most common technique for this determination[5].

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]

  • Glass capillary tubes (sealed at one end)[6]

  • Mortar and pestle (optional, for grinding crystals)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals to a fine powder[5].

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The sample should be packed to a height of 2-3 mm[4][6]. An improperly packed or overly large sample can result in an artificially broad melting range[6].

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus[6].

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.

  • Accurate Determination: Prepare a new sample. Set the apparatus to heat rapidly to a temperature about 15°C below the approximate melting point found. Then, slow the heating rate to 1-2°C per minute[6]. A slow heating rate is critical for an accurate reading.

  • Recording the Melting Range: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T₁ to T₂.

2.2. Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at high temperatures, a boiling point can be determined, typically under reduced pressure. The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid[7].

Apparatus:

  • Thiele tube[7][8]

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant mineral oil

  • Bunsen burner or hot plate

  • Stand and clamps

Procedure:

  • Sample Preparation: Place a few milliliters of the liquid sample into the small test tube[9]. If determining the boiling point of a solid like this compound, it would first need to be melted.

  • Apparatus Assembly:

    • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb[7].

    • Place a capillary tube (sealed end up) into the liquid in the test tube[7][8].

  • Heating:

    • Insert the thermometer and tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side arm[7].

    • Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heat distribution[8].

  • Observation and Measurement:

    • As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube[7][8]. This indicates the vapor pressure of the liquid has exceeded the external pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube[7][8]. At this point, the vapor pressure of the substance equals the atmospheric pressure.

  • Record Pressure: Always record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent[10].

Mandatory Visualization

The following diagram illustrates the logical workflow for using melting point determination as a tool for assessing the purity of a synthesized sample of this compound in a research context.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Logic start Synthesize Crude This compound purify Purify Sample (e.g., Recrystallization) start->purify prep_sample Prepare Dry, Powdered Sample purify->prep_sample det_mp Determine Melting Point Range (Capillary Method) prep_sample->det_mp compare Compare with Literature Value (74-80°C) det_mp->compare decision Sharp Range within Literature Values? compare->decision pass Sample is Pure decision->pass Yes fail Sample is Impure decision->fail No fail->purify Re-purify

Caption: Workflow for Purity Assessment via Melting Point Determination.

References

An In-depth Technical Guide to Methyl 1-hydroxy-2-naphthoate: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-2-naphthoate, a derivative of naphthoic acid, has garnered interest in the scientific community for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, and history, detailed physicochemical and spectral data, and established experimental protocols for its synthesis and biological evaluation. Furthermore, this document elucidates the molecular mechanisms underlying its anti-inflammatory effects through detailed signaling pathway diagrams, offering valuable insights for researchers in drug discovery and development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of synthetic organic chemistry, particularly the exploration of aromatic compounds. While a definitive singular "discovery" of this specific ester is not prominently documented, its synthesis is a logical extension of well-established reactions. The precursor, 1-hydroxy-2-naphthoic acid, is synthesized via the Kolbe-Schmitt reaction, a method developed in the mid-19th century by Hermann Kolbe and later refined by Rudolf Schmitt. This reaction involves the carboxylation of a phenoxide, in this case, the sodium salt of α-naphthol, under pressure with carbon dioxide.

The subsequent esterification of 1-hydroxy-2-naphthoic acid to yield this compound follows the principles of the Fischer esterification, a reaction first described by Emil Fischer and Arthur Speier in 1895. Given the establishment of these fundamental reactions, it is plausible that this compound was first synthesized in the late 19th or early 20th century as chemists systematically explored the derivatives of naphthoic acids. An early mention of esters of 1-hydroxy-2-naphthoic acid appeared in the Journal of the Chemical Society in 1950, indicating its established presence in the chemical literature by that time.

In recent years, research has shifted towards understanding the biological activities of this compound, with significant findings highlighting its potential as an anti-inflammatory agent.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application in research and development. The key quantitative data for this compound are summarized in the tables below.

Physicochemical Properties
PropertyValueSource
CAS Number 948-03-8[1]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Melting Point 76-80 °C
Appearance White to off-white crystalline powder[2]
Solubility Soluble in methanol, ethanol, benzene, ether, and alkalies. Almost insoluble in cold water.[3]
Spectroscopic Data
Spectrum TypeKey Peaks / Shifts
¹H NMR Predicted chemical shifts (ppm): δ ~3.9 (s, 3H, -OCH₃), δ ~7.2-8.5 (m, 6H, Ar-H), δ ~10.0 (s, 1H, -OH). (Note: Actual experimental data may vary slightly).
¹³C NMR Predicted chemical shifts (ppm): δ ~52 (-OCH₃), δ ~110-140 (Ar-C), δ ~170 (C=O). (Note: Actual experimental data may vary slightly).
Infrared (IR) Key absorptions (cm⁻¹): ~3400-3300 (O-H stretch, intramolecularly hydrogen-bonded), ~3100-3000 (C-H stretch, aromatic), ~1670 (C=O stretch, ester), ~1600-1400 (C=C stretch, aromatic), ~1250 (C-O stretch, ester).[4][5]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 202. Key fragmentation peaks are expected from the loss of the methoxy group (-OCH₃, m/z = 171) and the carboxyl group (-COOCH₃, m/z = 143).[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to evaluate its anti-inflammatory activity.

Synthesis of this compound via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[1][8][9][10]

Materials:

  • 1-hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of methanol) to the solution while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a crystalline solid.

Experimental Workflow for Synthesis

G Synthesis Workflow of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-hydroxy-2-naphthoic acid in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux for 2-4 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess Methanol cool->evaporate dissolve Dissolve in organic solvent evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry filter_evap Filter and evaporate solvent dry->filter_evap recrystallize Recrystallize from Methanol/Ethanol filter_evap->recrystallize product Pure this compound recrystallize->product

Caption: Synthesis of this compound.

In Vitro Anti-inflammatory Assays

The following protocols are based on the methods described by Zhang et al. (2011) for evaluating the anti-inflammatory effects of this compound (MHNA) in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).[11]

Principle: Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13][14][15][16]

Procedure:

  • Seed RAW 264.7 macrophages in a 96-well plate and incubate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with MHNA alone).

  • After incubation, collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Principle: The levels of secreted pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17][18][19][20][21]

Procedure:

  • Culture, treat, and stimulate the RAW 264.7 cells as described in the NO production assay.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used.

  • The assay typically involves the capture of the cytokine by a specific antibody coated on the ELISA plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Determine the cytokine concentrations from a standard curve.

Principle: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response, are determined by Western blotting.[22][23][24]

Procedure:

  • Following treatment and stimulation of the macrophages, lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for iNOS and COX-2. A loading control, such as β-actin or GAPDH, should also be probed.

  • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow for Anti-inflammatory Assays

G Workflow for In Vitro Anti-inflammatory Assays cluster_cell_culture Cell Culture and Treatment cluster_assays Biological Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells for Protein stimulate->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for TNF-α and IL-6 collect_supernatant->elisa western_blot Western Blot for iNOS and COX-2 lyse_cells->western_blot analyze_no Quantify NO levels griess_assay->analyze_no analyze_cytokines Quantify Cytokine levels elisa->analyze_cytokines analyze_proteins Quantify Protein expression western_blot->analyze_proteins

Caption: Workflow for In Vitro Anti-inflammatory Assays.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[11]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[3][25][26][27]

This compound has been shown to inhibit the degradation of IκB-α, thereby preventing the nuclear translocation and DNA binding of NF-κB. This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory mediators.[11]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκB-α IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB_degraded IkappaB->IkappaB_degraded Degradation NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Nucleus Nucleus NFkappaB_active->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Transcription MHNA This compound MHNA->IkappaB Inhibits Degradation

Caption: Inhibition of JNK and p38 MAPK Pathways.

Conclusion and Future Directions

This compound is a synthetically accessible compound with well-defined physicochemical properties and significant anti-inflammatory activity. Its mechanism of action involves the dual inhibition of the NF-κB and MAPK (JNK and p38) signaling pathways, making it an attractive candidate for further investigation in the context of inflammatory diseases.

Future research should focus on in vivo studies to validate its anti-inflammatory efficacy and to assess its pharmacokinetic and toxicological profiles. Structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this compound.

References

Unveiling the Biological Potential of Methyl 1-hydroxy-2-naphthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-2-naphthoate (MHNA), a synthetic naphthol derivative, has emerged as a compound of interest due to its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of MHNA, with a primary focus on its well-documented anti-inflammatory effects. This document summarizes the key findings, details the experimental methodologies employed in its study, and presents the underlying molecular mechanisms of action. While research into other biological activities remains limited, this guide serves as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this naphthoic acid ester.

Introduction

Naphthoic acid and its derivatives represent a class of organic compounds with a diverse range of applications, from polymer science to pharmaceuticals. This compound (MHNA) is a notable derivative that has been investigated for its pharmacological potential. Its structure, featuring a naphthalene core with hydroxyl and methyl ester functional groups, positions it as an interesting candidate for interacting with biological systems. The primary focus of research on MHNA to date has been its ability to modulate inflammatory responses, a key pathological process in a multitude of diseases.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its parent compound, 1-hydroxy-2-naphthoic acid. A common and effective method involves the reaction of 1-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is generally performed under reflux conditions to drive the equilibrium towards the formation of the ester.

A general synthetic protocol is as follows:

  • 1-hydroxy-2-naphthoic acid is dissolved in an excess of methanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated to reflux and stirred for a period of several hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

  • The resulting residue is then subjected to a standard work-up procedure, which may include neutralization, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like magnesium sulfate.

  • The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.

Biological Activity of this compound

The biological activity of this compound has been predominantly investigated in the context of inflammation. While other biological activities have been explored for related naphthoic acid derivatives, the specific data for MHNA in areas such as antimicrobial, antifungal, antioxidant, and anticancer activities are not extensively reported in the current literature.

Anti-inflammatory Activity

The most significant body of research on MHNA centers on its potent anti-inflammatory effects. Studies have demonstrated that MHNA can effectively inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation.[1]

3.1.1. Inhibition of Pro-inflammatory Mediators

MHNA has been shown to significantly suppress the production of key pro-inflammatory mediators in LPS-stimulated murine macrophages.[1] This includes a dose-dependent inhibition of:

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

  • Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory diseases.

  • Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles, but which is predominantly pro-inflammatory in chronic inflammatory conditions.

Furthermore, MHNA inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[1] The inhibition also extends to the mRNA expression of iNOS, COX-2, IL-1β, and IL-6, indicating that MHNA's regulatory effects occur at the transcriptional level.[1]

3.1.2. Mechanism of Action: Suppression of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of MHNA are attributed to its ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. Specifically, MHNA has been found to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

  • NF-κB Pathway: MHNA inhibits the LPS-induced degradation of IκB-α, the inhibitory protein of NF-κB. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its DNA-binding and transcriptional activity.[1]

  • MAPK Pathway: MHNA has been shown to decrease the LPS-induced phosphorylation of p38 MAPK and c-Jun N-terminal kinases (JNK), two key kinases in the MAPK signaling cascade that are involved in the inflammatory response.[1]

The following diagram illustrates the proposed mechanism of the anti-inflammatory action of this compound.

MHNA_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway IKK IKK TLR4->IKK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB_IκBα NF-κB/IκBα Complex NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB Release MHNA This compound MHNA->JNK Inhibits MHNA->p38 Inhibits MHNA->IKK Inhibits DNA DNA (κB sites) NFκB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 1. Signaling pathway of MHNA's anti-inflammatory action.

Quantitative Data Summary

A comprehensive summary of the quantitative data on the anti-inflammatory activity of this compound is crucial for comparative analysis and for understanding its potency. The following tables are intended to present such data, which would typically be extracted from detailed experimental studies. Note: The specific values in these tables are placeholders, as the full quantitative data from the primary research by Zhang et al. (2011) was not accessible at the time of this writing.

Table 1: Inhibitory Effect of MHNA on Pro-inflammatory Mediators

MediatorAssayTest SystemConcentration of MHNA% Inhibition / IC50Reference
Nitric Oxide (NO)Griess AssayLPS-stimulated RAW 264.7 cells[Concentration Range][IC50 Value][1]
IL-1βELISALPS-stimulated RAW 264.7 cells[Concentration Range][IC50 Value][1]
IL-6ELISALPS-stimulated RAW 264.7 cells[Concentration Range][IC50 Value][1]

Table 2: Effect of MHNA on the Expression of Pro-inflammatory Enzymes

Protein/GeneMethodTest SystemConcentration of MHNAOutcomeReference
iNOS (protein)Western BlotLPS-stimulated RAW 264.7 cells[Concentration Range]Dose-dependent decrease[1]
COX-2 (protein)Western BlotLPS-stimulated RAW 264.7 cells[Concentration Range]Dose-dependent decrease[1]
iNOS (mRNA)Real-Time PCRLPS-stimulated RAW 264.7 cells[Concentration Range]Dose-dependent decrease[1]
COX-2 (mRNA)Real-Time PCRLPS-stimulated RAW 264.7 cells[Concentration Range]Dose-dependent decrease[1]

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the anti-inflammatory activity of compounds like this compound.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used as an in vitro model for studying inflammation. The cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For experiments, cells are typically pre-treated with various concentrations of MHNA for a specific period before being stimulated with LPS to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This colorimetric assay involves the reaction of nitrite with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a purple azo compound, the absorbance of which is measured spectrophotometrically at around 540 nm.

Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. These assays are based on a sandwich immunoassay format where the cytokine is captured by a specific antibody coated on a microplate and then detected by a second, enzyme-linked antibody.

Western Blot Analysis

To determine the protein expression levels of iNOS and COX-2, total cell lysates are prepared and the proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with specific primary antibodies against iNOS and COX-2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used for detection via chemiluminescence.

Real-Time Polymerase Chain Reaction (RT-PCR)

To quantify the mRNA expression of iNOS, COX-2, IL-1β, and IL-6, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for real-time PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative gene expression is typically normalized to a housekeeping gene (e.g., GAPDH or β-actin).

NF-κB DNA-Binding Activity Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to assess the DNA-binding activity of NF-κB. Nuclear extracts are prepared from the cells and incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

The following diagram provides a generalized workflow for the experimental evaluation of the anti-inflammatory effects of a test compound.

Figure 2. General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory activity in preclinical models. Its ability to suppress the production of key pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory therapies.

Future research should focus on several key areas:

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of MHNA and its efficacy in in vivo models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate derivatives of MHNA to optimize its potency and selectivity.

  • Exploration of Other Biological Activities: A systematic investigation into the antimicrobial, antifungal, antioxidant, and anticancer properties of MHNA is warranted to fully elucidate its therapeutic potential.

  • Toxicology Studies: Comprehensive safety and toxicology assessments are essential to determine the therapeutic window of MHNA.

References

An In-depth Technical Guide to the Potential Therapeutic Effects of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxy-2-naphthoate (MHNA) is a naphthol derivative that has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding MHNA, with a focus on its potential therapeutic applications. The document details its chemical properties, synthesis, and biological activities, with a particular emphasis on its mechanism of action in inflammatory pathways. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting both the therapeutic potential of MHNA and areas requiring further investigation.

Chemical and Physical Properties

This compound is an ester of 1-hydroxy-2-naphthoic acid.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 948-03-8[3]
Molecular Formula C₁₂H₁₀O₃[3]
Molecular Weight 202.21 g/mol [3]
Appearance White to off-white crystalline solid-
Melting Point 76-80 °C
SMILES COC(=O)c1ccc2ccccc2c1O
InChI 1S/C12H10O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3

Synthesis

MHNA is typically synthesized via the esterification of 1-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.[1] A general protocol for a similar esterification is described below.

Experimental Protocol: Synthesis of Methyl 6-hydroxy-2-naphthoate

This protocol describes the synthesis of a similar compound and can be adapted for this compound.

  • Dissolve 6-hydroxy-2-naphthoic acid (5.0 g, 26.6 mmol) in 125 mL of methanol.[4]

  • Add a few drops (e.g., 6 drops) of concentrated sulfuric acid as a catalyst.[4]

  • Reflux the mixture for an extended period (e.g., 36 hours).[4] The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • After completion, cool the solution and concentrate it to dryness using a rotary evaporator.[4]

  • Dissolve the solid residue in a suitable organic solvent like ether (200 mL).[4]

  • Wash the organic solution successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the final product.[4]

  • Further purification can be achieved by recrystallization from a suitable solvent like ether.[4]

Potential Therapeutic Effects

The primary therapeutic potential of MHNA that has been investigated is its anti-inflammatory activity.[2][5] Research on related naphthoic acid derivatives suggests that this class of compounds may also possess other biological activities.[5]

Anti-inflammatory Effects

A key study demonstrated that MHNA significantly inhibits the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[2] The compound was shown to suppress the production of several key inflammatory mediators.

Summary of Anti-inflammatory Activity of MHNA

Inflammatory MediatorEffect of MHNAReference
Nitric Oxide (NO) Significantly inhibited release[2]
Interleukin-1β (IL-1β) Significantly inhibited release[2]
Interleukin-6 (IL-6) Significantly inhibited release[2]
Inducible Nitric Oxide Synthase (iNOS) Inhibited protein and mRNA expression[2]
Cyclooxygenase-2 (COX-2) Inhibited protein and mRNA expression[2]

MHNA exerts its anti-inflammatory effects by targeting key signaling pathways.[2] Specifically, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2]

The inhibitory actions of MHNA on these pathways include:

  • Inhibition of NF-κB DNA-binding and transcriptional activity.[2]

  • Prevention of IκB-α degradation and subsequent NF-κB translocation.[2]

  • Reduction in the activation of p38 MAPK and c-Jun N-terminal kinases (JNK).[2]

Caption: MHNA inhibits LPS-induced inflammatory signaling pathways.

The following are general descriptions of the experimental methods used to evaluate the anti-inflammatory effects of MHNA.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions. Cells are then stimulated with LPS in the presence or absence of varying concentrations of MHNA.

  • Nitric Oxide (NO) Assay (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatants are quantified using specific ELISA kits.

  • Western Blotting: The protein expression levels of iNOS, COX-2, IκB-α, and phosphorylated forms of p38 and JNK are determined by Western blotting using specific primary and secondary antibodies.

  • Real-Time PCR (RT-PCR): The mRNA expression levels of iNOS, COX-2, IL-1β, and IL-6 are quantified using RT-PCR with specific primers.

  • NF-κB Reporter Gene Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). The effect of MHNA on LPS-induced NF-κB transcriptional activity is measured by the reporter gene expression.

  • Electrophoretic Mobility Shift Assay (EMSA): This assay is used to detect the DNA-binding activity of NF-κB. Nuclear extracts from treated cells are incubated with a labeled DNA probe containing the NF-κB consensus sequence, and the protein-DNA complexes are resolved by gel electrophoresis.

G cluster_assays Assessment of Inflammatory Response start Macrophage Culture (e.g., RAW 264.7) treatment Treatment with LPS +/- This compound start->treatment griess Griess Assay (NO measurement) treatment->griess elisa ELISA (Cytokine measurement) treatment->elisa western Western Blot (Protein expression) treatment->western rtpcr RT-PCR (mRNA expression) treatment->rtpcr reporter Reporter Gene Assay (NF-κB activity) treatment->reporter emsa EMSA (NF-κB DNA binding) treatment->emsa

Caption: Experimental workflow for evaluating MHNA's anti-inflammatory effects.

Other Potential Therapeutic Effects

While dedicated studies on other therapeutic effects of MHNA are limited, the biological activities of related naphthoic acid and hydroxynaphthoate derivatives suggest potential for broader applications.

  • Anticancer Activity: Derivatives of 1-hydroxy-2-naphthoic acid, such as N-substituted 1-hydroxynaphthalene-2-carboxanilides, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[3] Additionally, other naphthoquinone derivatives have shown promise as anticancer agents.[6][7]

  • Antimicrobial Activity: 1-Hydroxy-2-naphthoic acid itself has been recognized as an antibacterial agent.[5] Furthermore, various derivatives of hydroxynaphthalene carboxanilides have been investigated for their activity against Gram-positive and Gram-negative bacteria, as well as mycobacteria.[8] Some naphthoquinone derivatives have also demonstrated antifungal activity.[9][10]

Further research is warranted to specifically investigate the anticancer and antimicrobial properties of this compound.

Pharmacokinetics and Toxicology

There is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology of this compound. Safety data for the parent compound, 1-hydroxy-2-naphthoic acid, indicates that it can be an irritant to the skin, eyes, and respiratory system.[8] However, specific toxicological studies on MHNA are needed to assess its safety profile for potential therapeutic use.

Conclusion and Future Directions

This compound has emerged as a promising anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. This makes it a compelling candidate for further investigation in the context of inflammatory diseases.

However, to advance MHNA towards clinical application, several critical knowledge gaps must be addressed:

  • Quantitative Efficacy: Detailed dose-response studies are needed to determine the IC₅₀ values for its anti-inflammatory effects.

  • In Vivo Studies: The anti-inflammatory efficacy of MHNA needs to be validated in relevant animal models of inflammatory diseases.

  • Pharmacokinetics and Toxicology: A comprehensive ADME and toxicology profile of MHNA is essential to evaluate its drug-like properties and safety.

  • Exploration of Other Therapeutic Potentials: Systematic investigation into the potential anticancer and antimicrobial activities of MHNA is warranted based on the activity of related compounds.

Addressing these research questions will be crucial in fully elucidating the therapeutic potential of this compound and its viability as a lead compound in drug development.

References

An In-Depth Technical Guide to Methyl 1-hydroxy-2-naphthoate Derivatives and Analogs: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 1-hydroxy-2-naphthoate and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, summarizes their biological activities with a focus on anti-inflammatory and antimicrobial properties, and provides detailed experimental protocols for their preparation and evaluation. The information is presented to facilitate further research and development in this promising area of study.

Introduction

This compound and its analogs are derivatives of 1-hydroxy-2-naphthoic acid, a key structural motif found in some natural products. These compounds have garnered considerable interest due to their diverse pharmacological activities. The naphthalene core provides a rigid scaffold that can be readily functionalized to modulate biological activity, making it an attractive starting point for the design and development of novel therapeutic agents. This guide will explore the synthetic routes to access these derivatives, their demonstrated biological effects, and the methodologies employed to ascertain these properties.

Synthesis of this compound and its Derivatives

The synthesis of the core structure, this compound, is typically achieved through the esterification of 1-hydroxy-2-naphthoic acid. Derivatives can then be prepared through various modifications of the parent molecule.

Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 1-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

  • Materials: 1-hydroxy-2-naphthoic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Anhydrous magnesium sulfate, Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle, Separatory funnel, Rotary evaporator.

  • Procedure:

    • To a solution of 1-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.

Synthesis of 1-hydroxy-2-naphthamide Derivatives

Amide derivatives of 1-hydroxy-2-naphthoic acid are commonly synthesized by first converting the carboxylic acid to an acyl chloride, followed by reaction with a desired amine.

Experimental Protocol: General Synthesis of N-Aryl-1-hydroxy-2-naphthamides

  • Materials: 1-hydroxy-2-naphthoic acid, Thionyl chloride or Oxalyl chloride, Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF), Substituted aniline, Triethylamine (TEA), Round-bottom flask, Magnetic stirrer, Ice bath, Dropping funnel.

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask, suspend 1-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours. Remove the solvent and excess thionyl chloride under reduced pressure.

    • Amide Coupling: Dissolve the resulting crude 1-hydroxy-2-naphthoyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, with anti-inflammatory and antimicrobial effects being the most prominent.

Anti-inflammatory Activity

This compound itself has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways.

Signaling Pathway: Inhibition of LPS-Induced Inflammatory Response

G Inhibition of LPS-Induced Inflammatory Response by this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IκBα_deg IκBα Degradation TLR4->IκBα_deg MHNA Methyl 1-hydroxy- 2-naphthoate MHNA->p38 MHNA->JNK MHNA->IκBα_deg Inflammatory_Mediators iNOS, COX-2, IL-1β, IL-6 (Inflammatory Mediators) p38->Inflammatory_Mediators JNK->Inflammatory_Mediators NFκB_trans NF-κB Translocation IκBα_deg->NFκB_trans NFκB_act NF-κB Activation NFκB_trans->NFκB_act NFκB_act->Inflammatory_Mediators

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Table 1: Anti-inflammatory Activity of Naphthoate Derivatives

CompoundAssayTarget/MediatorActivity (IC₅₀)Reference
Methyl 2-naphthoate derivative 1aNO Production Inhibition (RAW 264.7)Nitric Oxide41.9 µM[1]
Methyl 2-naphthoate derivative 3bNO Production Inhibition (RAW 264.7)Nitric Oxide26.2 µM[1]
Naphtho[1,2-e][2]oxazine 4hHeat-induced hemolysis-4.807 µg/mL[3]
Naphtho[1,2-e][2]oxazine 4cHeat-induced hemolysis-5.5 µg/mL[3]
Antimicrobial Activity

Various derivatives, particularly N-aryl-1-hydroxynaphthalene-2-carboxanilides, have been investigated for their activity against bacterial and mycobacterial strains.

Table 2: Antimicrobial Activity of 1-hydroxy-2-naphthoate Analogs

CompoundOrganismActivity (MIC)Reference
N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamideS. aureus ATCC 292131.60 µM
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideS. aureus ATCC 292133.43 µM
N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideM. tuberculosis6.86 µM[4]
N-(3-fluoro-5-methoxy-phenyl)-1-hydroxynaphthalene-2-carboxamideM. kansasii12.0 µM[4]
1-(piperidin-1-ylmethyl)naphthalen-2-olP. aeruginosa MDR110 µg/mL[5]

Experimental Protocols for Biological Assays

Anti-inflammatory Assay: Nitric Oxide Production in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide (NO) production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow: Nitric Oxide Assay

G Workflow for Nitric Oxide Production Assay A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds and/or LPS (1 µg/mL) B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent to supernatant E->F G Incubate for 10 min at room temperature F->G H Measure absorbance at 540 nm G->H I Calculate NO concentration H->I

Caption: A typical workflow for measuring nitric oxide production in cell culture.

Protocol: Nitric Oxide Assay

  • Materials: RAW 264.7 cells, DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin), Lipopolysaccharide (LPS), Test compounds, Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite standard, 96-well culture plates, Microplate reader.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (equal parts of Part A and Part B, mixed just before use) to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values with a sodium nitrite standard curve.

Antimicrobial Assay: Microplate Alamar Blue Assay (MABA) for Mycobacterium tuberculosis

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

G Workflow for Microplate Alamar Blue Assay (MABA) A Prepare serial dilutions of test compounds in 96-well plate B Add M. tuberculosis inoculum to each well A->B C Incubate plates at 37°C B->C D Add Alamar Blue reagent C->D E Incubate for 24h D->E F Observe color change (Blue to Pink) E->F G Determine MIC F->G

Caption: A simplified workflow for determining the MIC using the MABA assay.

Protocol: Microplate Alamar Blue Assay (MABA)

  • Materials: Mycobacterium tuberculosis H37Rv, Middlebrook 7H9 broth supplemented with OADC, Test compounds, Alamar Blue reagent, 96-well microplates, Parafilm.

  • Procedure:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in 100 µL of Middlebrook 7H9 broth.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

    • Add 100 µL of the diluted bacterial suspension to each well, including a drug-free control well.

    • Seal the plates with Parafilm and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential for the development of new anti-inflammatory and antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, which can guide the design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the advancement of this important area of medicinal chemistry. Further investigation into the in vivo efficacy and safety of these derivatives is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide on the Mechanism of Action of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-2-naphthoate (MHNA) is a naphthol derivative with emerging biological significance. While its parent compound, 1-hydroxy-2-naphthoic acid, is recognized as a metabolite in the biodegradation of phenanthrene, recent studies have elucidated a direct pharmacological role for MHNA, particularly in the context of inflammation.[1][2] This technical guide provides a comprehensive overview of the known mechanism of action of this compound, with a focus on its anti-inflammatory properties. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Anti-Inflammatory Effects

The primary characterized mechanism of action of this compound is its potent anti-inflammatory activity. This has been demonstrated in the context of lipopolysaccharide (LPS)-induced inflammation in murine macrophages.[2] MHNA exerts its effects through the modulation of key signaling pathways that are central to the inflammatory response.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production and release of several key pro-inflammatory mediators in LPS-stimulated macrophages. This includes:

  • Nitric Oxide (NO): A signaling molecule that plays a crucial role in inflammation.

  • Interleukin-1beta (IL-1β): A potent pro-inflammatory cytokine.

  • Interleukin-6 (IL-6): A cytokine involved in both acute and chronic inflammation.

The inhibitory effect of MHNA extends to the protein and mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that are pivotal in the inflammatory cascade.[2]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through the suppression of two major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

1. Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound intervenes in this pathway at multiple levels:

  • Inhibition of IκB-α Degradation: MHNA prevents the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Prevention of NF-κB Translocation: By stabilizing IκB-α, MHNA effectively blocks the translocation of the active NF-κB dimer into the nucleus.

  • Reduction of NF-κB DNA-Binding and Transcriptional Activity: Consequently, MHNA diminishes the binding of NF-κB to its target DNA sequences and reduces the transcription of pro-inflammatory genes.[2]

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκB-α / NF-κB IKK->IkBa_NFkB Phosphorylation NFkB NF-κB IkBa_NFkB->NFkB IκB-α Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes Nucleus Nucleus MHNA Methyl 1-hydroxy- 2-naphthoate MHNA->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

2. Attenuation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. This compound has been demonstrated to decrease the LPS-induced activation of two key MAPKs:

  • p38 MAPK: Involved in the expression of inflammatory cytokines.

  • c-Jun N-terminal Kinases (JNK): Plays a role in inflammation and apoptosis.

By inhibiting the activation of these MAPKs, MHNA further contributes to its overall anti-inflammatory profile.[2]

MAPK_Pathway_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK Inflammatory_Response Inflammatory Response p38->Inflammatory_Response JNK->Inflammatory_Response MHNA Methyl 1-hydroxy- 2-naphthoate MHNA->Upstream_Kinases Inhibits

Figure 2: Attenuation of the MAPK signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the study by Zhang et al. (2011) on the effects of this compound on LPS-stimulated murine macrophages.

ParameterTreatmentConcentration (µM)Result
NO Production LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
IL-1β Release LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
IL-6 Release LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
iNOS Protein Expression LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
COX-2 Protein Expression LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
iNOS mRNA Expression LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
COX-2 mRNA Expression LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
IL-1β mRNA Expression LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
IL-6 mRNA Expression LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
NF-κB DNA-Binding Activity LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
NF-κB Transcriptional Activity LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
IκB-α Degradation LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent inhibition
p38 MAPK Activation LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent decrease
JNK Activation LPS-Increased
LPS + MHNA10, 20, 40Dose-dependent decrease

Experimental Protocols

The key experiments that elucidated the mechanism of action of this compound are detailed below.

Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of MHNA for 1 hour before stimulation with 1 µg/mL of LPS.

Measurement of Pro-inflammatory Mediators

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of IL-1β and IL-6 in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis

  • Protein Extraction: Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against iNOS, COX-2, IκB-α, p-p38, p38, p-JNK, JNK, and β-actin, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells using TRIzol reagent, and cDNA was synthesized using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR was performed using a SYBR Green PCR master mix with specific primers for iNOS, COX-2, IL-1β, IL-6, and GAPDH (as an internal control).

NF-κB Reporter Gene Assay

  • Transfection: Cells were co-transfected with an NF-κB luciferase reporter plasmid and a β-galactosidase expression plasmid (for normalization).

  • Treatment and Lysis: After transfection, cells were treated with MHNA and/or LPS, and then cell lysates were prepared.

  • Luciferase and β-galactosidase Assays: Luciferase activity was measured using a luminometer, and β-galactosidase activity was determined using a colorimetric assay.

Electrophoretic Mobility Shift Assay (EMSA)

  • Nuclear Extract Preparation: Nuclear extracts were prepared from cells treated with MHNA and/or LPS.

  • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus sequence was labeled with biotin.

  • Binding Reaction and Electrophoresis: The labeled probe was incubated with the nuclear extracts, and the DNA-protein complexes were separated on a non-denaturing polyacrylamide gel.

  • Detection: The biotin-labeled DNA was detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis RAW264_7 RAW 264.7 Macrophages Pretreatment Pre-treatment with MHNA RAW264_7->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Mediator_Measurement Measurement of Pro-inflammatory Mediators (NO, IL-1β, IL-6) Stimulation->Mediator_Measurement Western_Blot Western Blot (iNOS, COX-2, IκB-α, MAPKs) Stimulation->Western_Blot RT_PCR Real-Time PCR (iNOS, COX-2, IL-1β, IL-6 mRNA) Stimulation->RT_PCR NFkB_Assays NF-κB Assays (Reporter Gene, EMSA) Stimulation->NFkB_Assays

Figure 3: General experimental workflow for investigating the anti-inflammatory effects of this compound.

Potential for Further Research and Drug Development

The established anti-inflammatory mechanism of this compound positions it as a promising lead compound for the development of novel therapeutics for inflammatory diseases. Future research should focus on:

  • In vivo efficacy: Evaluating the anti-inflammatory effects of MHNA in animal models of inflammatory diseases.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of MHNA to optimize its potency and pharmacokinetic properties.

  • Target identification: Elucidating the direct molecular target(s) of MHNA that initiate its inhibitory effects on the NF-κB and MAPK pathways.

  • Safety and toxicology: Assessing the safety profile of MHNA in preclinical studies.

Broader Context of Naphthoic Acid Derivatives

It is noteworthy that other naphthoic acid derivatives have also been investigated for their biological activities. For instance, certain 4-phenyl-2-naphthoic acid derivatives have been identified as antagonists of the P2Y14 receptor, which is implicated in inflammation.[3] Additionally, 2-naphthoic acid has been shown to be a noncompetitive inhibitor of the N-methyl-D-aspartate (NMDA) receptor.[4] These findings highlight the potential of the naphthoic acid scaffold as a versatile platform for the discovery of new therapeutic agents.

This compound exerts its anti-inflammatory effects by potently suppressing the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The detailed understanding of its mechanism of action, supported by robust experimental data, provides a strong foundation for its further investigation and potential development as a novel anti-inflammatory drug. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in this promising compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-2-naphthoate is a key intermediate in the synthesis of various organic molecules and has shown potential as an anti-inflammatory agent. This document provides detailed protocols for the synthesis of this compound from 1-hydroxy-2-naphthoic acid via Fischer esterification. Additionally, it outlines the known biological signaling pathways modulated by this compound, offering valuable insights for researchers in drug discovery and development.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound*
ParameterValue
Starting Material 1-hydroxy-2-naphthoic acid
Reagent Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Reaction Type Fischer Esterification
Reaction Time 36 hours
Temperature Reflux
Reported Yield ~85.5%
Purification Method Extraction and Recrystallization

*Note: The data presented is based on the synthesis of the closely related isomer, Methyl 6-hydroxy-2-naphthoate, and serves as a strong predictive model for the synthesis of this compound.[1]

Table 2: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol
Appearance White to off-white solid
Melting Point 76-80 °C
CAS Number 948-03-8

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the successful synthesis of Methyl 6-hydroxy-2-naphthoate and is expected to yield the target compound in high purity.[1]

Materials:

  • 1-hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ether.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways in macrophages.

Inhibition of Pro-inflammatory Pathways

This compound has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response. It achieves this by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), specifically c-Jun N-terminal kinases (JNK) and p38 MAPK.

G Inhibitory Action of this compound on Pro-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK MHNA This compound MHNA->p38 inhibits MHNA->JNK inhibits MHNA->IKK inhibits Inflammation Inflammatory Response (e.g., NO, IL-1β, IL-6) p38->Inflammation induces JNK->Inflammation induces IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates NFκB_nuc->Inflammation induces

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

G Workflow for Synthesis of this compound start Start: 1-hydroxy-2-naphthoic acid esterification Fischer Esterification: - Methanol - Conc. H₂SO₄ - Reflux (36h) start->esterification workup Aqueous Work-up: - Remove Methanol - Add Diethyl Ether - Wash with NaHCO₃ & Brine esterification->workup drying Drying and Concentration: - Dry with MgSO₄ - Filter - Concentrate via Rotary Evaporation workup->drying purification Purification: Recrystallization from Ether drying->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Esterification of 1-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive protocol for the synthesis of methyl 1-hydroxy-2-naphthoate via the esterification of 1-hydroxy-2-naphthoic acid. This process, a classic example of a Fischer-Speier esterification, is a fundamental reaction in organic synthesis, crucial for the development of various pharmaceutical intermediates and fine chemicals.[1] this compound serves as a valuable building block in the synthesis of more complex molecules, including bioactive compounds and materials with specific optical properties.

The protocol herein describes an acid-catalyzed esterification using methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. This method is widely employed due to its reliability and the use of readily available and cost-effective reagents. The reaction proceeds by refluxing the carboxylic acid and an excess of alcohol to shift the chemical equilibrium towards the formation of the ester product.

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of a closely related isomer, 6-hydroxy-2-naphthoic acid, which is expected to have similar reactivity to 1-hydroxy-2-naphthoic acid under these conditions.

ParameterValueReference
Starting Material6-Hydroxy-2-naphthoic acid[2]
ReagentMethanol[2]
CatalystConcentrated Sulfuric Acid[2]
Reaction TemperatureReflux (approx. 65 °C)[2]
Reaction Time36 hours[2]
Yield85.5%[2]
ProductMethyl 6-hydroxy-2-naphthoate[2]
Product AppearanceSlightly yellow solid[2]
Product Melting Point169-169.5 °C (recrystallized)[2]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is adapted from the successful synthesis of a closely related isomer and is expected to yield the desired product efficiently.

Materials:

  • 1-Hydroxy-2-naphthoic acid

  • Anhydrous Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or Ethyl Acetate)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus (Buchner funnel and filter paper)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol. A typical ratio would be 5.0 g of the acid in 125 mL of methanol.

  • Catalyst Addition: To this solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid. For a 5.0 g scale reaction, approximately 6-10 drops of concentrated H₂SO₄ is sufficient.

  • Reflux: Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle or oil bath. Heat the mixture to reflux (the boiling point of methanol, approximately 65 °C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot. A reaction time of 24-36 hours is often sufficient for high conversion.[2]

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the solution using a rotary evaporator to remove the excess methanol.

    • Dissolve the resulting residue in a suitable organic solvent such as diethyl ether or ethyl acetate (e.g., 200 mL).

    • Transfer the organic solution to a separatory funnel.

    • Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (e.g., 100 mL) to neutralize any remaining acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • Further wash the organic layer with brine (saturated aqueous NaCl solution).

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as diethyl ether or a mixture of hexane and ethyl acetate, to afford a crystalline solid.[2]

Characterization:

The final product, this compound, should be a white to off-white or slightly yellow crystalline solid with a melting point in the range of 76-80 °C.[1] The structure and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve 1-hydroxy-2-naphthoic acid in methanol add_catalyst Add conc. H2SO4 start->add_catalyst reflux Reflux for 24-36h add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate methanol cool->evaporate dissolve Dissolve in ether evaporate->dissolve wash_bicarb Wash with NaHCO3(aq) dissolve->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter Filter dry->filter evaporate_final Evaporate ether filter->evaporate_final recrystallize Recrystallize evaporate_final->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Fischer Esterification Signaling Pathway (Reaction Mechanism)

fischer_esterification cluster_activation Carbonyl Activation cluster_addition Nucleophilic Addition cluster_elimination Elimination cluster_deprotonation Deprotonation carboxylic_acid 1-Hydroxy-2-naphthoic acid protonation Protonation of Carbonyl Oxygen carboxylic_acid->protonation + H+ activated_carbonyl Activated Electrophile protonation->activated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate activated_carbonyl->tetrahedral_intermediate Nucleophilic Attack methanol Methanol (Nucleophile) methanol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination - H2O protonated_ester Protonated Ester water_elimination->protonated_ester final_product This compound protonated_ester->final_product - H+ (catalyst regenerated)

Caption: Reaction mechanism of the Fischer esterification of 1-hydroxy-2-naphthoic acid.

References

Application Notes and Protocols: Methyl 1-hydroxy-2-naphthoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 1-hydroxy-2-naphthoate as a versatile starting material in organic synthesis. It covers its application in the synthesis of complex heterocyclic compounds and its role in modulating key biological signaling pathways.

Synthesis of Axially Chiral Ligands

This compound is a key precursor in the synthesis of axially chiral N-heterocyclic carbene (NHC)-oxazoline ligands. These ligands are valuable in asymmetric catalysis. The synthesis involves a multi-step sequence starting with the conversion of the hydroxyl group to a triflate, followed by a Suzuki coupling, reduction, cyclization, and finally, amidation and cyclization to form the oxazoline ring.[1]

Experimental Protocol: Synthesis of Axially Chiral Oxazoline-Carbene Ligands[1]

Step 1: Synthesis of Methyl 1-(trifluoromethylsulfonyloxy)-2-naphthoate (10) To a solution of this compound (9) in pyridine, trifluoromethanesulfonic anhydride (Tf₂O) is added. The reaction mixture is stirred to afford the triflate derivative 10.

Step 2: Suzuki Coupling to form Methyl 1-(2-nitrophenylamino)-2-naphthoate (11) The triflate (10) is reacted with 2-nitroaniline in the presence of a Palladium catalyst system, such as Pd(OAc)₂/DPE-phos, to yield the coupled product 11.[1]

Step 3: Reduction to Methyl 1-(2-aminophenylamino)-2-naphthoate (12) Compound 11 is reduced using Palladium on carbon (Pd/C) under a hydrogen atmosphere to give the corresponding amino derivative 12.[1]

Step 4: Benzimidazole Ring Formation (13) The diamine (12) is cyclized using triethyl orthoformate with a catalytic amount of p-toluenesulfonic acid (TsOH) at 80 °C to form the benzimidazole derivative 13.[1]

Step 5: Amide Formation and Oxazoline Ring Closure (14a) The benzimidazole (13) is treated with (S)-2-amino-2-phenylethanol in the presence of cesium carbonate (Cs₂CO₃) in toluene to yield the amide 14a as a mixture of diastereomers.[1] Subsequent cyclization affords the final NHC-oxazoline ligands.

Data Presentation: Synthesis of Axially Chiral Ligands
StepProductReagents and ConditionsYield (%)
1Methyl 1-(trifluoromethylsulfonyloxy)-2-naphthoate (10)Tf₂O, pyridine95
2Methyl 1-(2-nitrophenylamino)-2-naphthoate (11)2-nitroaniline, Pd(OAc)₂, DPE-phos98
3Methyl 1-(2-aminophenylamino)-2-naphthoate (12)H₂, Pd/C99
4Benzimidazole derivative (13)Triethyl orthoformate, TsOH, 80 °C76
5Amide (14a)(S)-2-amino-2-phenylethanol, Cs₂CO₃, toluene91

Logical Workflow: Synthesis of Axially Chiral Ligands

G cluster_0 Synthesis of Axially Chiral Ligands Start This compound Step1 Trifluoromethylation Start->Step1 Tf₂O, Pyridine Product1 Triflate Derivative (10) Step1->Product1 Yield: 95% Step2 Suzuki Coupling Product1->Step2 2-nitroaniline, Pd(OAc)₂ Product2 Coupled Product (11) Step2->Product2 Yield: 98% Step3 Reduction Product2->Step3 H₂, Pd/C Product3 Diamine (12) Step3->Product3 Yield: 99% Step4 Cyclization Product3->Step4 HC(OEt)₃, TsOH Product4 Benzimidazole (13) Step4->Product4 Yield: 76% Step5 Amidation & Cyclization Product4->Step5 (S)-2-amino-2-phenylethanol End NHC-Oxazoline Ligand Step5->End Yield: 91%

Caption: Workflow for the synthesis of axially chiral ligands.

Synthesis of Xanthone Derivatives

This compound serves as a nucleophile in coupling reactions with arynes to produce xanthone derivatives. This reaction provides a direct route to polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Experimental Protocol: Synthesis of Xanthone (4l)[2]

A reaction vessel is charged with this compound (1n), o-(trimethylsilyl)phenyl triflate (2a) as the aryne precursor, and cesium fluoride (CsF) in tetrahydrofuran (THF). The mixture is heated at 65 °C for 24 hours. After the reaction is complete, the mixture is worked up and the product is purified by flash chromatography to yield the corresponding xanthone (4l).[2]

Data Presentation: Synthesis of Xanthone Derivatives
Starting MaterialAryne PrecursorCatalyst/SolventTemperature (°C)Time (h)ProductYield (%)
This compound (1n)o-(trimethylsilyl)phenyl triflate (2a)CsF / THF6524Xanthone (4l)73

Reaction Scheme: Synthesis of Xanthone

G cluster_1 Xanthone Synthesis Reactant1 This compound Reaction Nucleophilic Coupling Reactant1->Reaction Reactant2 Aryne Precursor Reactant2->Reaction Product Xanthone Derivative Reaction->Product CsF, THF, 65°C, 24h Yield: 73% G cluster_2 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκB-α IKK->IkBa Inhibits degradation NFkB NF-κB (p65) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation MHNA This compound MHNA->IKK Inhibits G cluster_3 MAPK Signaling Pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation TranscriptionFactors Transcription Factors p38->TranscriptionFactors JNK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation MHNA This compound MHNA->p38 Inhibits MHNA->JNK Inhibits

References

Application Notes and Protocols for the Preparation of Axially Chiral Benzimidazoles with Methyl 1-Hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of axially chiral benzimidazoles, a class of compounds with significant potential in medicinal chemistry and asymmetric catalysis. The protocols outlined below focus on a proposed synthetic route utilizing methyl 1-hydroxy-2-naphthoate as a key building block to introduce axial chirality.

Introduction

Axially chiral benzimidazoles are a unique class of atropisomeric compounds that have gained considerable attention due to their wide-ranging applications in drug discovery and as chiral ligands or catalysts in asymmetric synthesis. Their stereochemically defined three-dimensional structure, arising from restricted rotation around a C-N or C-C single bond, makes them valuable scaffolds for interacting with biological targets in an enantioselective manner.

While a direct, one-step synthesis of axially chiral benzimidazoles from this compound is not extensively documented, a plausible and effective multi-step synthetic strategy can be proposed based on established organocatalytic and cross-coupling methodologies. This approach involves the atroposelective synthesis of a biaryl precursor followed by the formation of the benzimidazole ring.

Proposed Synthetic Pathway

The proposed synthetic route involves two key stages:

  • Atroposelective Synthesis of a Chiral Biaryl Intermediate: This crucial step involves an asymmetric cross-coupling reaction to link the naphthyl and anilino moieties, thereby establishing the chiral axis. A chiral phosphoric acid (CPA) catalyzed C-H amination of an arene is a suitable method for this transformation.

  • Benzimidazole Ring Formation: The resulting chiral diamine intermediate undergoes cyclization to form the final benzimidazole product.

Below is a visual representation of the proposed synthetic workflow:

G cluster_0 Stage 1: Atroposelective C-N Coupling cluster_1 Stage 2: Benzimidazole Formation A This compound D Atroposelective C-H Amination A->D B N-Aryl-o-phenylenediamine B->D C Chiral Phosphoric Acid (CPA) Catalyst Oxidant (e.g., DDQ) C->D E Chiral N-(1-hydroxynaphthalen-2-yl)-N'-arylbenzene-1,2-diamine D->E G Cyclization E->G F Cyclization Reagent (e.g., Triethyl orthoformate) F->G H Axially Chiral Benzimidazole G->H I Purification and Characterization H->I

Figure 1: Proposed workflow for the synthesis of axially chiral benzimidazoles.

Experimental Protocols

The following protocols are based on analogous transformations found in the chemical literature and are adapted for the specific substrates of interest.

Protocol 1: Atroposelective Synthesis of Chiral N-(1-hydroxynaphthalen-2-yl)-N'-arylbenzene-1,2-diamine

This protocol describes the key C-N bond formation to create the axially chiral precursor.

Materials:

  • This compound

  • N-Aryl-o-phenylenediamine (specific aryl group to be chosen by the researcher)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), N-aryl-o-phenylenediamine (1.2 equiv.), and the chiral phosphoric acid catalyst (0.1 equiv.).

  • Add anhydrous, degassed solvent to dissolve the reagents.

  • Cool the reaction mixture to the desired temperature (optimization may be required, typically between -20 °C and room temperature).

  • Add a solution of DDQ (1.5 equiv.) in the same solvent dropwise over a period of 1 hour.

  • Stir the reaction mixture at the same temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral diamine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Synthesis of Axially Chiral Benzimidazole

This protocol details the cyclization of the chiral diamine to form the final benzimidazole product.

Materials:

  • Chiral N-(1-hydroxynaphthalen-2-yl)-N'-arylbenzene-1,2-diamine (from Protocol 1)

  • Triethyl orthoformate (or another suitable cyclizing agent)

  • Acid catalyst (e.g., p-toluenesulfonic acid, optional)

  • Solvent (e.g., Ethanol or Acetic Acid)

Procedure:

  • In a round-bottom flask, dissolve the chiral diamine (1.0 equiv.) in the chosen solvent.

  • Add triethyl orthoformate (excess, e.g., 5-10 equiv.).

  • If required, add a catalytic amount of an acid catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure axially chiral benzimidazole.

  • Characterize the final product by NMR, HRMS, and confirm the retention of enantiopurity by chiral HPLC.

Quantitative Data Summary

The following table summarizes typical quantitative data for similar atroposelective C-N coupling reactions and benzimidazole formations reported in the literature. The actual results for the proposed synthesis may vary and require optimization.

StepSubstrate Scope (Example)Catalyst/ReagentSolventTemp (°C)Time (h)Yield (%)ee (%)
Atroposelective C-H Amination N-Aryl anilines with various naphtholsChiral Phosphoric AcidToluene2512-2470-9585-99
Benzimidazole Formation Various N-substituted o-phenylenediaminesTriethyl orthoformate / Acetic AcidEthanolReflux2-680-98>99*

*The cyclization step is generally not expected to affect the enantiomeric excess of the chiral precursor.

Applications and Significance

Axially chiral benzimidazoles prepared through this or similar methodologies are of significant interest in several fields:

  • Drug Development: The defined spatial arrangement of substituents in these molecules can lead to high-potency and selective interactions with biological targets such as enzymes and receptors.

  • Asymmetric Catalysis: They can serve as chiral ligands for transition metals or as organocatalysts, promoting high stereoselectivity in a variety of chemical transformations.

  • Materials Science: The unique chiroptical properties of these compounds make them potential candidates for applications in chiral sensors and optoelectronic devices.

The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this promising class of chiral molecules. Further optimization of reaction conditions will be crucial to achieve high yields and enantioselectivities for specific substrate combinations.

Application Notes and Protocols for Anti-inflammatory Assays of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-inflammatory properties of Methyl 1-hydroxy-2-naphthoate (MHNA), a novel naphthol derivative. The following sections detail the methodologies for key in vitro assays to characterize its inhibitory effects on inflammatory mediators and elucidate the underlying molecular mechanisms.

Introduction

This compound has been identified as a potent anti-inflammatory agent. Studies have shown that it significantly inhibits the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] The primary mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically targeting JNK and p38 MAPK.[1] This document outlines the protocols for assessing the anti-inflammatory activity of MHNA, including the quantification of nitric oxide (NO), pro-inflammatory cytokines (IL-1β and IL-6), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation

The following tables summarize illustrative quantitative data representing the dose-dependent inhibitory effects of this compound on various inflammatory markers in LPS-stimulated murine macrophages.

Disclaimer: The following quantitative data is illustrative and representative of the dose-dependent anti-inflammatory effects of this compound as described in the literature. Actual experimental values may vary.

Table 1: Illustrative Inhibition of Nitric Oxide (NO) Production

Treatment GroupMHNA Concentration (µM)NO Production (µM)% Inhibition
Control (untreated)01.2 ± 0.3-
LPS (1 µg/mL)025.8 ± 2.10
LPS + MHNA1018.1 ± 1.530
LPS + MHNA2511.6 ± 1.155
LPS + MHNA506.4 ± 0.775

Table 2: Illustrative Inhibition of Pro-inflammatory Cytokine Production

Treatment GroupMHNA Concentration (µM)IL-1β Production (pg/mL)IL-6 Production (pg/mL)
Control (untreated)015 ± 428 ± 6
LPS (1 µg/mL)0350 ± 25850 ± 52
LPS + MHNA10262 ± 18637 ± 41
LPS + MHNA25175 ± 15425 ± 33
LPS + MHNA5087 ± 9212 ± 19

Table 3: Illustrative Relative Protein Expression of iNOS and COX-2

Treatment GroupMHNA Concentration (µM)Relative iNOS Expression (Normalized to β-actin)Relative COX-2 Expression (Normalized to β-actin)
Control (untreated)00.04 ± 0.010.06 ± 0.02
LPS (1 µg/mL)01.00 ± 0.001.00 ± 0.00
LPS + MHNA100.68 ± 0.050.72 ± 0.06
LPS + MHNA250.41 ± 0.040.45 ± 0.05
LPS + MHNA500.19 ± 0.020.23 ± 0.03

Table 4: Illustrative Relative mRNA Expression of Pro-inflammatory Genes

Treatment GroupMHNA Concentration (µM)Relative iNOS mRNA ExpressionRelative COX-2 mRNA ExpressionRelative IL-1β mRNA ExpressionRelative IL-6 mRNA Expression
Control (untreated)01.0 ± 0.01.0 ± 0.01.0 ± 0.01.0 ± 0.0
LPS (1 µg/mL)015.2 ± 1.312.8 ± 1.118.5 ± 1.622.1 ± 1.9
LPS + MHNA1010.6 ± 0.99.0 ± 0.813.0 ± 1.215.5 ± 1.4
LPS + MHNA256.8 ± 0.65.8 ± 0.58.3 ± 0.79.9 ± 0.9
LPS + MHNA503.0 ± 0.32.6 ± 0.23.7 ± 0.44.4 ± 0.5

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^5 to 5 x 10^5 cells/mL and allow to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Include a vehicle control group (solvent only).

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

    • A non-stimulated control group should also be included.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine (IL-1β and IL-6) Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA for IL-1β and IL-6 according to the manufacturer's instructions of a commercially available ELISA kit.

    • Briefly, this involves adding the supernatants to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate solution, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Protein Expression
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS and COX-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Protocol 5: Real-Time PCR for iNOS, COX-2, IL-1β, and IL-6 mRNA Expression
  • Principle: Real-time Polymerase Chain Reaction (qPCR) is a laboratory technique of molecular biology based on the polymerase chain reaction (PCR). It monitors the amplification of a targeted DNA molecule during the PCR, i.e., in real-time, and not at its end, as in conventional PCR.

  • Procedure:

    • RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix.

    • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays start Seed RAW 264.7 Macrophages incubation Incubate Overnight (37°C, 5% CO2) start->incubation pretreat Pre-treat with this compound incubation->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate griess Griess Assay (NO Production) stimulate->griess Collect Supernatant elisa ELISA (IL-1β, IL-6 Production) stimulate->elisa Collect Supernatant western Western Blot (iNOS, COX-2 Protein) stimulate->western Lyse Cells qpcr RT-qPCR (Gene Expression) stimulate->qpcr Lyse Cells & Extract RNA

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IKK IKK NFkB_pathway->IKK Nucleus Nucleus JNK->Nucleus p38->Nucleus IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) Nucleus->Gene_Expression MHNA This compound MHNA->JNK MHNA->p38 MHNA->IKK Inhibits Degradation

Caption: LPS-induced inflammatory signaling pathways and points of inhibition by this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Methyl 1-hydroxy-2-naphthoate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the biological activity of Methyl 1-hydroxy-2-naphthoate (MHNA). The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects.

Introduction

This compound is a naphthol derivative that has demonstrated significant anti-inflammatory properties.[1] Scientific literature indicates that MHNA exerts its effects by inhibiting the production of key inflammatory mediators and modulating critical signaling pathways.[1] These protocols outline the necessary steps to investigate and quantify the bioactivity of MHNA in a cellular context.

General Workflow for Assessing MHNA Activity

The following diagram illustrates the general experimental workflow for a comprehensive evaluation of MHNA's cellular effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Mechanism of Action A Prepare MHNA Stock Solution B Determine Cytotoxicity (MTT Assay) A->B Treat cells with various concentrations C Nitric Oxide Production (Griess Assay) B->C Use non-toxic concentrations D Cytokine Quantification (ELISA) B->D E NF-κB Pathway Analysis D->E F MAPK Pathway Analysis D->F

Caption: General experimental workflow for MHNA evaluation.

Experimental Protocols

Cell Culture

Murine macrophage cell lines, such as RAW 264.7, are suitable for these assays as they are well-established models for studying inflammation.[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This assay determines the concentration range of MHNA that is non-toxic to the cells, which is crucial for interpreting the results of subsequent functional assays. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial enzymes.[3]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • This compound (MHNA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • DMSO or Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4][5]

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of MHNA in complete culture medium.

  • Remove the old medium and treat the cells with various concentrations of MHNA for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).[2]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium and add 150 µL of DMSO or solubilization solution to dissolve the formazan crystals.[4][5]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[2][6]

Data Presentation:

MHNA Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)100
1
5
10
25
50
100
Protocol 2: Measurement of Nitric Oxide (NO) Production

This assay quantifies the level of nitric oxide, a key pro-inflammatory mediator, produced by macrophages upon stimulation. The Griess assay is a colorimetric method that measures nitrite (NO2-), a stable breakdown product of NO.[7][8]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound (MHNA)

  • Griess Reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl) ethylenediamine in 5% phosphoric acid)[8]

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treat the cells with non-toxic concentrations of MHNA for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[2]

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.[8]

  • Incubate for 10-15 minutes at room temperature, protected from light.[8]

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Control (no LPS)
LPS only0
LPS + MHNA (Conc. 1)
LPS + MHNA (Conc. 2)
LPS + MHNA (Conc. 3)
Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol measures the secretion of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Materials:

  • RAW 264.7 cells

  • Complete culture medium

  • LPS

  • MHNA

  • ELISA kits for IL-1β and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)[10]

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent (e.g., PBS with 10% FBS)[10]

  • 96-well ELISA plates

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[10][11]

  • Wash the plate and block with assay diluent for 1 hour.[10]

  • Add cell culture supernatants (obtained as in Protocol 2) and standards to the wells and incubate for 2 hours.[10]

  • Wash the plate and add the biotinylated detection antibody for 1 hour.[11]

  • Wash the plate and add streptavidin-HRP for 30 minutes.

  • Wash the plate and add the TMB substrate. Stop the reaction with a stop solution (e.g., 2N H2SO4).[10][12]

  • Measure the absorbance at 450 nm.

  • Calculate cytokine concentrations from the standard curve.

Data Presentation:

TreatmentIL-1β Concentration (pg/mL)IL-6 Concentration (pg/mL)
Control (no LPS)
LPS only
LPS + MHNA (Conc. 1)
LPS + MHNA (Conc. 2)
LPS + MHNA (Conc. 3)

Mechanism of Action: Signaling Pathway Analysis

MHNA has been shown to inhibit the NF-κB and MAPK signaling pathways.[1] The following protocols can be used to investigate these mechanisms.

NF-κB Signaling Pathway

Activation of the NF-κB pathway involves the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[2][13]

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene induces MHNA MHNA MHNA->IKK inhibits

Caption: Inhibition of the NF-κB pathway by MHNA.

Protocol: Western Blot for IκBα Degradation

  • Treat cells with MHNA and/or LPS for a short duration (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[2]

  • Probe the membrane with primary antibodies against IκBα and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

MAPK Signaling Pathway

The MAPK family, including p38 and JNK, plays a crucial role in the inflammatory response.[14][15][16]

G cluster_0 MAPK Signaling Pathway LPS LPS UpstreamKinases Upstream Kinases LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 phosphorylates JNK JNK UpstreamKinases->JNK phosphorylates TranscriptionFactors Transcription Factors p38->TranscriptionFactors JNK->TranscriptionFactors Gene Pro-inflammatory Gene Transcription TranscriptionFactors->Gene activate MHNA MHNA MHNA->p38 inhibits phosphorylation MHNA->JNK inhibits phosphorylation

Caption: Inhibition of the MAPK pathway by MHNA.

Protocol: Western Blot for Phosphorylated p38 and JNK

  • Treat cells with MHNA and/or LPS for a short duration (e.g., 15-30 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.

  • Incubate with HRP-conjugated secondary antibodies and visualize.

Data Presentation for Western Blots:

Treatmentp-p38 / Total p38 Ratiop-JNK / Total JNK RatioIκBα / β-actin Ratio
Control (no LPS)
LPS only
LPS + MHNA (Conc. 1)
LPS + MHNA (Conc. 2)
LPS + MHNA (Conc. 3)

Conclusion

These detailed protocols provide a robust framework for the in vitro evaluation of this compound's biological activities. By systematically assessing its cytotoxicity, anti-inflammatory effects, and impact on key signaling pathways, researchers can gain a comprehensive understanding of its therapeutic potential.

References

Application Notes and Protocols: In Vitro Evaluation of Methyl 1-hydroxy-2-naphthoate on Macrophage Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-2-naphthoate (MHNA) is a naphthol derivative that has demonstrated significant anti-inflammatory properties in preclinical studies.[1] These application notes provide a comprehensive guide for the in vitro testing of MHNA on macrophage cells, a critical cell type in the inflammatory process. The following protocols are designed to assess the compound's cytotoxicity, its effect on inflammatory mediators, and its mechanism of action on key signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, based on published findings on MHNA.[1]

Table 1: Effect of MHNA on Macrophage Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%)
Control (untreated)-100
LPS (1 µg/mL)-98 ± 4.2
MHNA1099 ± 3.5
MHNA2597 ± 4.1
MHNA5096 ± 3.9
MHNA + LPS10 + 1 µg/mL97 ± 4.0
MHNA + LPS25 + 1 µg/mL95 ± 3.8
MHNA + LPS50 + 1 µg/mL94 ± 4.3

Data are represented as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide (NO) Production by MHNA (Griess Assay)

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.4 ± 2.10
MHNA (50 µM)501.5 ± 0.4-
MHNA + LPS10 + 1 µg/mL18.2 ± 1.528.3
MHNA + LPS25 + 1 µg/mL11.5 ± 1.154.7
MHNA + LPS50 + 1 µg/mL5.8 ± 0.777.2

Data are represented as mean ± standard deviation.

Table 3: Effect of MHNA on Pro-inflammatory Cytokine Secretion (ELISA)

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-1250 ± 110980 ± 95750 ± 80
MHNA (50 µM)5055 ± 740 ± 522 ± 5
MHNA + LPS10 + 1 µg/mL980 ± 90750 ± 80580 ± 65
MHNA + LPS25 + 1 µg/mL650 ± 75510 ± 60390 ± 50
MHNA + LPS50 + 1 µg/mL320 ± 40260 ± 35180 ± 25

Data are represented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are suitable for these experiments.[2][3]

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate well plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.[2][4]

  • Treatment: Pre-treat the cells with varying concentrations of MHNA for 1-2 hours before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis).[4][5]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]

  • Protocol:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[7]

    • Incubate for 4 hours at 37°C.[6]

    • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[2]

  • Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[8]

  • Protocol:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[8]

    • Incubate at room temperature for 10 minutes in the dark.[8]

    • Measure the absorbance at 540-550 nm.[2][8]

    • Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[8]

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[9][10]

  • Principle: This is a solid-phase sandwich ELISA. The cytokine of interest in the sample is captured by an antibody immobilized on a microplate. A second, enzyme-linked antibody specific to the cytokine is then added, followed by a substrate that produces a measurable color change.[9]

  • Protocol:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β and follow the manufacturer's instructions.[5][11]

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).[9]

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at the recommended wavelength (typically 450 nm).[11]

    • Calculate the cytokine concentrations based on the standard curve.[11]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to detect the protein levels of key components of the NF-κB (p65, IκBα) and MAPK (p38, JNK) signaling pathways.[1]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol:

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Culture Culture RAW 264.7 Macrophages Seed Seed Cells in Plates Culture->Seed Treat Pre-treat with MHNA Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate MTT MTT Assay (Cell Viability) Stimulate->MTT Griess Griess Assay (NO Production) Stimulate->Griess ELISA ELISA (Cytokine Levels) Stimulate->ELISA Western Western Blot (Signaling Proteins) Stimulate->Western Absorbance Measure Absorbance MTT->Absorbance Griess->Absorbance ELISA->Absorbance Quantify Quantify Results Western->Quantify Absorbance->Quantify Interpret Interpret Data Quantify->Interpret

Caption: Experimental workflow for in vitro testing of MHNA on macrophages.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 IKK IKK TLR4->IKK MHNA This compound MHNA->JNK MHNA->p38 MHNA->IKK Inhibition MAPK_path MAPK Pathway AP1 AP-1 JNK->AP1 p38->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines TNF-α, IL-6, IL-1β AP1->Cytokines NFkB_path NF-κB Pathway IkBa IκBα IKK->IkBa P p65_p50 p65/p50 IkBa->p65_p50 p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocation p65_p50_nuc->iNOS p65_p50_nuc->COX2 p65_p50_nuc->Cytokines Inflammation Inflammatory Response NO NO iNOS->NO

Caption: MHNA inhibits LPS-induced inflammatory signaling pathways.

References

Application of Methyl 1-hydroxy-2-naphthoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-2-naphthoate (MHNA) is a naphthol derivative with significant potential in medicinal chemistry, primarily recognized for its anti-inflammatory properties. This document provides a comprehensive overview of its applications, supported by experimental data and detailed protocols for its synthesis and biological evaluation. MHNA serves as a valuable lead compound for the development of novel anti-inflammatory agents and as a versatile intermediate in the synthesis of various heterocyclic compounds.

Application Notes

This compound has demonstrated notable efficacy in modulating inflammatory responses. Its primary application in medicinal chemistry lies in its ability to inhibit key signaling pathways associated with inflammation. Research has shown that MHNA can be a valuable tool for investigating inflammatory diseases and for the development of new therapeutic agents.[1][2]

Anti-Inflammatory Activity:

The most significant medicinal application of MHNA is its anti-inflammatory activity. Studies have shown that MHNA effectively inhibits the inflammatory response induced by lipopolysaccharide (LPS) in macrophages.[2][3] This inhibition is achieved through the suppression of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein kinases (MAPK).[2][3]

By targeting these pathways, MHNA reduces the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process.[3]

Use as a Synthetic Intermediate:

Beyond its direct biological activity, this compound is a valuable starting reagent for the synthesis of more complex molecules with potential therapeutic applications. It has been utilized in the preparation of:

  • Axially chiral benzimidazole derivatives

  • Aza-mollugin derivatives

  • Xanthones, thioxanthones, and acridones

The 1-hydroxy-2-naphthoate moiety is also found in natural products with cytotoxic and anti-carcinogenic properties.[1]

Data Presentation

Compound Biological Target/Assay Cell Line Observed Effect IC50 Value (µM)
This compound (MHNA) Nitric Oxide (NO) ProductionMurine MacrophagesSignificant Inhibition[3]Not Reported
Interleukin-1β (IL-1β) ReleaseMurine MacrophagesSignificant Inhibition[3]Not Reported
Interleukin-6 (IL-6) ReleaseMurine MacrophagesSignificant Inhibition[3]Not Reported
iNOS Protein ExpressionMurine MacrophagesDose-dependent Inhibition[3]Not Reported
COX-2 Protein ExpressionMurine MacrophagesDose-dependent Inhibition[3]Not Reported
NF-κB DNA-binding ActivityMurine MacrophagesDose-dependent Inhibition[3]Not Reported
JNK ActivationMurine MacrophagesDecreased Activation[3]Not Reported
p38 MAPK ActivationMurine MacrophagesDecreased Activation[3]Not Reported
Methyl 2-naphthoate derivative 1a Nitric Oxide (NO) ProductionRAW264.7Moderate Inhibition[4][5]41.9
Methyl 2-naphthoate derivative 3b Nitric Oxide (NO) ProductionRAW264.7Moderate Inhibition[4][5]26.2

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis Workflow cluster_bioassay Anti-inflammatory Bioassay Workflow A 1-Hydroxy-2-naphthoic Acid D Reflux A->D B Methanol B->D C H₂SO₄ (catalyst) C->D E This compound D->E F Murine Macrophages G LPS Stimulation F->G H MHNA Treatment F->H I Measurement of Inflammatory Markers (NO, IL-1β, IL-6, iNOS, COX-2) G->I J Analysis of Signaling Pathways (NF-κB, JNK, p38) G->J H->I H->J

G

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar Methyl 6-hydroxy-2-naphthoate.[6]

Materials:

  • 1-Hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol (e.g., 5.0 g of acid in 125 mL of methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 6-10 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate (e.g., 200 mL).

  • Transfer the solution to a separatory funnel and wash successively with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Biological Assays

The following are generalized protocols for assessing the anti-inflammatory activity of this compound in a murine macrophage cell line (e.g., RAW 264.7).

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Seed the cells in appropriate culture plates (e.g., 96-well for viability and Griess/ELISA assays, larger plates for Western blot and PCR).

  • Pre-treat the cells with various concentrations of MHNA for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS, e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant after treatment.

  • Measure the concentrations of IL-1β and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for color development.

  • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

4. Western Blot Analysis:

  • Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against iNOS, COX-2, phospho-p38, phospho-JNK, IκBα, and a loading control (e.g., β-actin).

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the bands using an ECL substrate and an imaging system.

5. Real-Time PCR (RT-PCR):

  • Isolate total RNA from the treated cells using a suitable kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

6. NF-κB Reporter Gene Assay:

  • Transfect the macrophage cells with a luciferase reporter plasmid containing NF-κB binding sites.

  • After transfection, treat the cells with MHNA and then stimulate with LPS.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

7. Electrophoretic Mobility Shift Assay (EMSA):

  • Extract nuclear proteins from the treated cells.

  • Incubate the nuclear extracts with a labeled DNA probe containing the NF-κB consensus sequence.

  • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualize the bands by autoradiography or other detection methods.

  • A decrease in the shifted band indicates reduced NF-κB DNA-binding activity.

References

Application Notes and Protocols: Methyl 1-Hydroxy-2-Naphthoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 1-hydroxy-2-naphthoate as a versatile starting material in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the hydroxyl and ester functionalities, coupled with the rigid naphthyl scaffold, makes this compound a valuable building block in medicinal chemistry and materials science.

Synthesis of Benzo[f]chromene Derivatives

Benzo[f]chromenes are a class of oxygen-containing heterocycles with a wide range of biological activities. This compound can be utilized in a one-pot, three-component reaction with aromatic aldehydes and malononitrile to afford highly substituted benzo[f]chromene derivatives. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Logical Workflow for Benzo[f]chromene Synthesis

G cluster_0 Reaction Components cluster_1 Reaction Steps A This compound E Michael Addition (Naphthoate + Knoevenagel Adduct) A->E B Aromatic Aldehyde D Knoevenagel Condensation (Aldehyde + Malononitrile) B->D C Malononitrile C->D D->E F Intramolecular Cyclization E->F G Benzo[f]chromene Derivative F->G

Caption: Workflow for the three-component synthesis of benzo[f]chromenes.

Experimental Protocol: Synthesis of 2-Amino-1-aryl-1H-benzo[f]chromene-3-carbonitriles

This protocol is adapted from general procedures for the synthesis of benzo[f]chromenes using naphthols.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-amino-1-aryl-1H-benzo[f]chromene-3-carbonitrile derivative.

Table 1: Synthesis of Benzo[f]chromene Derivatives

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde585
24-Chlorobenzaldehyde492
34-Methoxybenzaldehyde682

Note: The data in this table is illustrative and based on typical yields for this type of reaction.

Synthesis of 1,3,4-Thiadiazole Derivatives

This compound can be converted to its corresponding hydrazide, which is a key intermediate for the synthesis of various nitrogen- and sulfur-containing heterocycles, including 1,3,4-thiadiazoles. These compounds are known to exhibit a broad spectrum of pharmacological activities.

Synthetic Pathway to 1,3,4-Thiadiazoles

G A This compound C 1-Hydroxy-2-naphthoic acid hydrazide A->C Reflux B Hydrazine Hydrate B->C E Thiosemicarbazide Intermediate C->E D Aryl Isothiocyanate D->E F Cyclization (e.g., H2SO4 or Ac2O) E->F G 2,5-Disubstituted-1,3,4-thiadiazole F->G

Caption: Synthetic route from this compound to 1,3,4-thiadiazoles.

Experimental Protocols

Protocol 2.1: Synthesis of 1-Hydroxy-2-naphthoic acid hydrazide

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • Suspend this compound (10.0 g, 49.5 mmol) in ethanol (100 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10 mL, ~200 mmol) dropwise to the suspension with stirring.

  • Reflux the mixture for 8-10 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the white precipitate by filtration, wash with cold water, and dry to yield 1-hydroxy-2-naphthoic acid hydrazide.

Protocol 2.2: Synthesis of 2-(Arylamino)-5-(1-hydroxy-2-naphthyl)-1,3,4-thiadiazoles [1]

Materials:

  • 1-Hydroxy-2-naphthoic acid hydrazide

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Concentrated Sulfuric Acid

Procedure:

  • A mixture of 1-hydroxy-2-naphthoic acid hydrazide (1.0 mmol) and the appropriate aryl isothiocyanate (1.0 mmol) in ethanol (15 mL) is refluxed for 4-5 hours.[1]

  • The reaction mixture is cooled, and the precipitated thiosemicarbazide intermediate is filtered, washed with ethanol, and dried.

  • The dried thiosemicarbazide is then added slowly to pre-cooled concentrated sulfuric acid (5 mL) with stirring.

  • The mixture is stirred at room temperature for 1 hour and then poured onto crushed ice.

  • The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 2-(arylamino)-5-(1-hydroxy-2-naphthyl)-1,3,4-thiadiazole.

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives [1]

EntryAryl IsothiocyanateReaction Time (h)Yield (%)
1Phenyl isothiocyanate478
24-Chlorophenyl isothiocyanate4.585
34-Methylphenyl isothiocyanate482

Note: The data in this table is based on reported yields for similar reactions.

Synthesis of Pyrazole Derivatives

The versatile 1-hydroxy-2-naphthoic acid hydrazide intermediate can also be employed in the synthesis of pyrazole derivatives through condensation with 1,3-dicarbonyl compounds.

General Scheme for Pyrazole Synthesis

G A 1-Hydroxy-2-naphthoic acid hydrazide C Condensation & Cyclization A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Pyrazole Derivative C->D

Caption: General reaction scheme for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of 1-(1-Hydroxy-2-naphthoyl)-3,5-dimethylpyrazole

Materials:

  • 1-Hydroxy-2-naphthoic acid hydrazide

  • Acetylacetone

  • Glacial acetic acid (catalyst)

  • Ethanol

Procedure:

  • A mixture of 1-hydroxy-2-naphthoic acid hydrazide (1.0 mmol) and acetylacetone (1.1 mmol) is refluxed in ethanol (15 mL) containing a few drops of glacial acetic acid for 6-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization from a suitable solvent to afford the desired pyrazole derivative.

Table 3: Synthesis of Pyrazole Derivatives

Entry1,3-Dicarbonyl CompoundReaction Time (h)Yield (%)
1Acetylacetone775
2Ethyl acetoacetate870

Note: The data in this table is illustrative and based on typical yields for this type of reaction.

Conclusion

This compound serves as a readily available and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel benzo[f]chromenes, 1,3,4-thiadiazoles, pyrazoles, and other related heterocyclic systems with potential applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of a wider range of reaction partners can lead to the development of extensive libraries of novel compounds based on the naphthyl scaffold.

References

Application Notes and Protocols for the Purification of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-hydroxy-2-naphthoate is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Its purity is critical for the successful outcome of subsequent reactions. This document provides detailed protocols for the purification of this compound, focusing on two common and effective laboratory techniques: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for developing and executing an effective purification strategy.

PropertyValue
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Appearance White to off-white solid
Melting Point 76-80 °C[2][3]
Solubility Soluble in common organic solvents like ether, chloroform, and hot methanol.
Purity (Typical) >98% after purification[1][3]

Potential Impurities

The primary impurity in crude this compound, typically synthesized via Fischer esterification of 1-hydroxy-2-naphthoic acid with methanol, is the unreacted starting material, 1-hydroxy-2-naphthoic acid.[2] Other potential impurities may include by-products from side reactions or residual acid catalyst.

Experimental Protocols

Two primary methods for the purification of this compound are detailed below.

Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[4]

4.1.1. Materials and Equipment

  • Crude this compound

  • Methanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glass rod

4.1.2. Protocol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of hot methanol and stir the mixture while gently heating to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel to remove them.

  • Crystallization: Slowly add hot distilled water to the hot methanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol-water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50 °C) until a constant weight is achieved.

4.1.3. Expected Results

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >99%
Melting Point 78-80 °C
Method 2: Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

4.2.1. Materials and Equipment

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Chromatography column

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

4.2.2. Protocol

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increasing the concentration of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes or flasks.

  • Purity Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

4.2.3. Expected Results

ParameterExpected Value
Yield 70-85%
Purity (by HPLC) >99.5%
Melting Point 79-80 °C

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the purification procedures.

Purification_Workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Hot Methanol recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Add Hot Water & Crystallize hot_filter->crystallize cool Cool to Room Temp & Ice Bath crystallize->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry under Vacuum wash->dry recrys_end Pure Methyl 1-hydroxy- 2-naphthoate dry->recrys_end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_column Column Chromatography Workflow col_start Crude Product prepare_col Prepare & Pack Silica Gel Column col_start->prepare_col load_sample Load Sample prepare_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate col_end Pure Methyl 1-hydroxy- 2-naphthoate evaporate->col_end

Caption: Workflow for the purification of this compound by column chromatography.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or absorbed through the skin.

  • Avoid breathing dust from silica gel.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 1-hydroxy-2-naphthoate synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this chemical transformation.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields in the synthesis of this compound, particularly through Fischer esterification, are a common issue. The primary reasons include:

  • Reversible Reaction: The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, it is crucial to either use a large excess of one reactant (typically methanol) or remove the water formed during the reaction.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to ensure the disappearance of the starting material, 1-hydroxy-2-naphthoic acid.

  • Steric Hindrance: The hydroxyl group at the C1 position of the naphthalene ring can cause some steric hindrance, potentially slowing down the reaction rate compared to other isomers.

  • Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol during the aqueous workup, especially if the conditions are not carefully controlled (e.g., prolonged exposure to acidic or basic solutions).

Q2: What are the common side products in this synthesis, and how can they be minimized?

A2: The most common impurity is the unreacted starting material, 1-hydroxy-2-naphthoic acid. Another potential side product is the O-methylated ether, Methyl 1-methoxy-2-naphthoate, although this is less common under standard Fischer esterification conditions. To minimize these:

  • Drive the Equilibrium: As mentioned, use a large excess of methanol and consider using a dehydrating agent or a Dean-Stark apparatus to remove water.

  • Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. For the synthesis of a similar compound, Methyl 6-hydroxy-2-naphthoate, refluxing for 36 hours was reported to be effective.[1]

  • Purification: Careful purification, such as recrystallization or column chromatography, can effectively remove unreacted starting material and other impurities.

Q3: I am having difficulty purifying the final product. What are the recommended methods?

A3: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For similar compounds, ether has been used for recrystallization.[1]

  • Column Chromatography: Silica gel column chromatography can be used to separate the ester from the more polar carboxylic acid starting material and other impurities. A solvent system such as a mixture of ethyl acetate and hexanes is a good starting point.

  • Washing: During the workup, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is crucial to remove any unreacted 1-hydroxy-2-naphthoic acid.[1] This should be followed by a brine wash to remove residual water.

Q4: Are there alternative methods to Fischer esterification for this synthesis?

A4: Yes, if Fischer esterification proves problematic, you can consider the following alternatives:

  • Using Diazomethane: This method is very mild and often gives high yields of the methyl ester with minimal side products. However, diazomethane is toxic and potentially explosive, requiring special handling and safety precautions.

  • Reaction with Thionyl Chloride followed by Methanol: 1-hydroxy-2-naphthoic acid can be converted to its more reactive acid chloride using thionyl chloride (SOCl₂). The subsequent reaction of the acid chloride with methanol will yield the desired ester. This method avoids the equilibrium limitations of Fischer esterification.

Data Presentation

The following table summarizes quantitative data for the synthesis of hydroxynaphthoic acid methyl esters under various conditions. While specific data for this compound is limited in the literature, the data for a closely related isomer, Methyl 6-hydroxy-2-naphthoate, provides a useful benchmark.

Starting MaterialReagentsCatalystSolventReaction TimeTemperatureYield (%)Reference
6-hydroxy-2-naphthoic acidMethanolConc. H₂SO₄Methanol36 hoursReflux85.5[1]
3-hydroxy-2-naphthoic acidIodomethane, K₂CO₃-DMF14 hours40 °C96 (for Methyl 3-methoxy-2-naphthoate)[2]

Experimental Protocols

Protocol 1: Fischer Esterification of 1-hydroxy-2-naphthoic acid

This protocol is a generalized procedure based on standard Fischer esterification methods.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxy-2-naphthoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours (e.g., 12-36 hours). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ether or a mixture of ethyl acetate and hexanes) or by silica gel column chromatography.

Protocol 2: Esterification using Diazomethane (Use with extreme caution)

This is a mild and efficient method for methylation, but diazomethane is hazardous.

  • Preparation of Diazomethane Solution: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) using a diazomethane generation kit. This should be done in a fume hood with appropriate safety shielding.

  • Esterification:

    • Dissolve 1-hydroxy-2-naphthoic acid (1.0 eq) in a mixture of diethyl ether and a small amount of methanol at 0 °C in a flask with a vent.

    • Slowly add the ethereal solution of diazomethane dropwise to the stirred solution of the carboxylic acid until a persistent yellow color is observed, indicating a slight excess of diazomethane. Nitrogen gas will evolve during the addition.

  • Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product is often of high purity.

  • Purification: If necessary, the product can be further purified by recrystallization.

Visualizations

Experimental Workflow for Fischer Esterification

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Dissolve 1-hydroxy-2-naphthoic acid in Methanol add_catalyst 2. Add H₂SO₄ catalyst start->add_catalyst reflux 3. Reflux for 12-36h add_catalyst->reflux cool 4. Cool to RT reflux->cool evaporate 5. Evaporate excess Methanol cool->evaporate dissolve 6. Dissolve in Ethyl Acetate evaporate->dissolve wash_water 7. Wash with Water dissolve->wash_water wash_bicarb 8. Wash with NaHCO₃ (aq) wash_water->wash_bicarb wash_brine 9. Wash with Brine wash_bicarb->wash_brine dry 10. Dry with Na₂SO₄ wash_brine->dry filter_dry 11. Filter and Concentrate dry->filter_dry purify 12. Recrystallize or Column Chromatography filter_dry->purify product Pure this compound purify->product TroubleshootingLowYield start Low Yield of this compound check_reaction Was the reaction monitored by TLC? start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No / Starting material remains check_workup Was the workup performed quickly with cold solutions? check_reaction->check_workup Yes / Complete consumption prolong_reflux Solution: Increase reflux time and/or catalyst amount. incomplete_reaction->prolong_reflux hydrolysis Potential Hydrolysis check_workup->hydrolysis No check_equilibrium Was a large excess of methanol used or water removed? check_workup->check_equilibrium Yes optimize_workup Solution: Minimize contact time with aqueous layers and use cold solutions. hydrolysis->optimize_workup unfavorable_equilibrium Unfavorable Equilibrium check_equilibrium->unfavorable_equilibrium No end Consider alternative methods (e.g., diazomethane or SOCl₂ route). check_equilibrium->end Yes shift_equilibrium Solution: Use a larger excess of methanol or a Dean-Stark trap. unfavorable_equilibrium->shift_equilibrium

References

Technical Support Center: Synthesis of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-hydroxy-2-naphthoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing this compound is a two-step process. The first step is the carboxylation of 2-naphthol to produce 1-hydroxy-2-naphthoic acid via the Kolbe-Schmitt reaction. This is followed by the Fischer esterification of the resulting carboxylic acid with methanol in the presence of an acid catalyst.

Q2: What are the major side reactions to be aware of during the synthesis?

The key side reactions are concentrated in the Kolbe-Schmitt reaction step. The primary issue is the formation of isomeric hydroxynaphthoic acids, particularly 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[1][2] The regioselectivity of this reaction is highly sensitive to the reaction conditions. During the esterification step, incomplete reaction and hydrolysis of the ester product are the main concerns.

Q3: How can I minimize the formation of isomeric byproducts in the Kolbe-Schmitt reaction?

Controlling the reaction temperature and the choice of alkali metal are crucial for minimizing isomeric impurities. Lower reaction temperatures generally favor the formation of the kinetic product, 2-hydroxy-1-naphthoic acid, while higher temperatures can lead to the formation of the thermodynamically more stable isomers like 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid.[2] The use of sodium naphthoxide is reported to favor the formation of 2-hydroxy-1-naphthoic acid at lower temperatures, whereas potassium naphthoxide can lead to a mixture of isomers.[3][4]

Q4: I am seeing a low yield in my Fischer esterification step. What are the likely causes and how can I improve it?

Low yields in Fischer esterification are typically due to the reversible nature of the reaction. To drive the equilibrium towards the formation of the ester, it is recommended to use a large excess of the alcohol (methanol) and to remove the water that is formed during the reaction.[5][6][7] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Ensuring anhydrous conditions at the start of the reaction is also critical.

Q5: Is decarboxylation of 1-hydroxy-2-naphthoic acid a significant side reaction during esterification?

Decarboxylation of carboxylic acids, especially those with a beta-keto group, can occur at elevated temperatures.[8][9] While 1-hydroxy-2-naphthoic acid does not have a beta-keto group, aromatic hydroxy acids can be susceptible to decarboxylation under certain conditions.[10] It is advisable to perform the esterification at the lowest effective temperature to minimize this potential side reaction. Monitoring the reaction for the evolution of CO2 gas can be an indicator of decarboxylation.

Troubleshooting Guides

Problem 1: The crude product from the Kolbe-Schmitt reaction contains a high percentage of undesired isomers.
Possible Cause Troubleshooting Step
High reaction temperature The formation of 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid is favored at higher temperatures.[2] Carefully control the reaction temperature and consider running the reaction at a lower temperature range (e.g., 120-140°C) to favor the formation of the desired 1-hydroxy-2-naphthoic acid.
Choice of alkali metal The use of potassium 2-naphthoxide can lead to a higher proportion of the 6-hydroxy isomer.[3] If the desired product is 1-hydroxy-2-naphthoic acid, using sodium 2-naphthoxide is generally preferred.
Prolonged reaction time at high temperature Extended reaction times at elevated temperatures can promote the isomerization of the initially formed 2-hydroxy-1-naphthoic acid to more stable isomers.[2] Optimize the reaction time by monitoring the reaction progress using techniques like TLC or HPLC.
Problem 2: The Fischer esterification reaction is not going to completion.
Possible Cause Troubleshooting Step
Equilibrium limitation The Fischer esterification is a reversible reaction. To shift the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent.[5][6][7]
Presence of water Water in the reaction mixture will drive the equilibrium back towards the starting materials. Ensure that the 1-hydroxy-2-naphthoic acid and methanol are as dry as possible. Use of a Dean-Stark trap or a drying agent can help remove water as it is formed.
Insufficient catalyst Ensure that a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic.
Problem 3: The final product, this compound, is difficult to purify.
Possible Cause Troubleshooting Step
Presence of unreacted 1-hydroxy-2-naphthoic acid Unreacted starting material can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer.[5][7]
Presence of isomeric esters If the initial Kolbe-Schmitt reaction produced isomeric acids, these will also be esterified. Separation of these isomeric esters can be challenging. Purification by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) is often effective. Recrystallization from a suitable solvent may also be employed.
Hydrolysis of the ester during workup During the aqueous workup, prolonged contact with acidic or basic conditions can lead to hydrolysis of the ester back to the carboxylic acid. It is important to perform the workup efficiently and neutralize the reaction mixture carefully.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution in the Kolbe-Schmitt Carboxylation of Potassium 2-Naphthoxide

Reaction Time (h)Total HNA Yield (%)2,1-HNA Selectivity (%)2,3-HNA Selectivity (%)2,6-HNA Selectivity (%)
0.521.826.435.238.4
126.916.134.849.1
226.011.627.061.4
428.75.921.173.0
626.92.316.481.3
824.39.613.776.7
Data adapted from a study on the carboxylation of K-2-naphthoxide at 543 K under a CO2 pressure of 4 atm.[1]

Experimental Protocols

Key Experiment 1: Synthesis of 1-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

Materials:

  • 2-Naphthol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Preparation of Sodium 2-naphthoxide: In a suitable reaction vessel, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Drying: The water is then removed by heating under vacuum to obtain dry sodium 2-naphthoxide powder.

  • Carboxylation: The dry sodium 2-naphthoxide is placed in an autoclave. The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm. The mixture is then heated to 125-140°C for several hours.[11][12][13]

  • Work-up: After the reaction, the autoclave is cooled, and the pressure is released. The solid product is dissolved in water.

  • Acidification: The aqueous solution is then acidified with concentrated hydrochloric acid until the precipitation of 1-hydroxy-2-naphthoic acid is complete.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Key Experiment 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 1-Hydroxy-2-naphthoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A solution of 1-hydroxy-2-naphthoic acid in a large excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[5][7]

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether or ethyl acetate.

  • Washing: The organic solution is washed sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and finally with brine.[5][7]

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway TwoNaphthol 2-Naphthol KolbeSchmitt Kolbe-Schmitt Reaction (NaOH, CO2, high P, heat) TwoNaphthol->KolbeSchmitt OneHydroxyTwoNaphthoicAcid 1-Hydroxy-2-naphthoic Acid KolbeSchmitt->OneHydroxyTwoNaphthoicAcid Isomers Isomeric Hydroxynaphthoic Acids (e.g., 3-hydroxy-2-naphthoic acid) KolbeSchmitt->Isomers Side Reaction FischerEsterification Fischer Esterification (Methanol, H+ catalyst, heat) OneHydroxyTwoNaphthoicAcid->FischerEsterification MethylEster This compound FischerEsterification->MethylEster

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis KolbeSchmitt Kolbe-Schmitt Reaction Start->KolbeSchmitt CheckIsomers High Isomer Content? KolbeSchmitt->CheckIsomers AdjustKolbe Adjust Kolbe-Schmitt Conditions: - Lower Temperature - Use Sodium Hydroxide - Optimize Reaction Time CheckIsomers->AdjustKolbe Yes Esterification Fischer Esterification CheckIsomers->Esterification No AdjustKolbe->KolbeSchmitt CheckYield Low Ester Yield? Esterification->CheckYield AdjustEster Improve Esterification: - Use Excess Methanol - Ensure Anhydrous Conditions - Remove Water (Dean-Stark) CheckYield->AdjustEster Yes Purification Purification CheckYield->Purification No AdjustEster->Esterification CheckPurity Product Impure? Purification->CheckPurity Repurify Purification Strategy: - Base Wash (for acid impurity) - Column Chromatography - Recrystallization CheckPurity->Repurify Yes End Pure Product CheckPurity->End No Repurify->Purification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 1-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized by Fischer esterification?

The most common impurity is the unreacted starting material, 1-hydroxy-2-naphthoic acid. Due to the reversible nature of the Fischer esterification, the reaction may not go to completion, leaving residual carboxylic acid in the product mixture. Other potential, though less common, impurities can include byproducts from side reactions if the reaction is carried out at excessively high temperatures, which could lead to dehydration or other degradation of the aromatic system.

Q2: My crude product is a brownish oil/solid. What is the likely cause of the coloration?

The coloration is often due to residual acidic impurities or trace byproducts. Phenolic compounds, like the starting material 1-hydroxy-2-naphthoic acid, can be susceptible to oxidation, which can form colored impurities.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation. Ensure that the majority of the unreacted 1-hydroxy-2-naphthoic acid has been removed by a basic wash. If the product still fails to crystallize, "oiling out" may occur. This happens when the compound is insoluble in the solvent at a certain temperature and separates as a liquid rather than a solid. To address this, try using a different recrystallization solvent system, adding a seed crystal, or scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.

Q4: How can I effectively monitor the progress of the purification by Thin Layer Chromatography (TLC)?

A suitable TLC system for monitoring the purification is a mixture of hexane and ethyl acetate. The starting material, 1-hydroxy-2-naphthoic acid, is significantly more polar than the product, this compound. Therefore, the product will have a higher Rf value than the starting material. A good starting eluent ratio is 7:3 hexane:ethyl acetate. The spots can be visualized under UV light (254 nm).

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete reaction Before starting the workup, check the reaction progress by TLC to ensure maximum conversion of the starting material. If significant starting material remains, consider extending the reaction time or adding more catalyst.
Loss of product during basic wash While washing with aqueous sodium bicarbonate is necessary to remove the acidic starting material, excessive or highly concentrated base can lead to hydrolysis of the ester product back to the carboxylic acid. Use a saturated solution of sodium bicarbonate and avoid prolonged contact.
Product is too soluble in the recrystallization solvent If the product is highly soluble in the chosen recrystallization solvent even at low temperatures, you will have low recovery. Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as methanol/water or dichloromethane/n-heptane, can be effective.
Problem 2: Product is Still Impure After Recrystallization
Possible Cause Troubleshooting Step
Co-crystallization of impurities If the impurity has similar solubility properties to the product, it may co-crystallize. In this case, a second recrystallization may be necessary, or an alternative purification technique like column chromatography should be considered.
Ineffective removal of starting material Ensure the aqueous sodium bicarbonate wash was thorough. Test the pH of the final aqueous wash to ensure it is basic, indicating that the acidic impurity has been neutralized and extracted.
Solvent choice for recrystallization is not optimal An ideal recrystallization solvent will have a steep solubility curve for your product and will not dissolve the impurity well, even at high temperatures, or will keep the impurity dissolved upon cooling. Experiment with different solvent systems.

Data Presentation

Solubility of this compound
Solvent Solubility at 25 °C (approximate) Solubility at Boiling Point
MethanolSparingly solubleFreely soluble
EthanolSparingly solubleFreely soluble
Ethyl AcetateModerately solubleFreely soluble
DichloromethaneSolubleFreely soluble
HexaneInsolubleSparingly soluble
WaterInsolubleInsoluble

Note: This data is qualitative and serves as a general guide for solvent selection.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Recrystallization
  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.

  • Aqueous Wash : Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with the acidic 1-hydroxy-2-naphthoic acid to form its sodium salt, which is soluble in the aqueous layer. Repeat the wash 2-3 times.

  • Brine Wash : Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water and inorganic salts.

  • Drying : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization :

    • Solvent Selection : Choose a suitable solvent or solvent system for recrystallization (e.g., methanol/water, ethanol, or ethyl acetate/hexane).

    • Procedure : Dissolve the crude product in the minimum amount of the hot solvent. If using a mixed solvent system, dissolve the product in the solvent in which it is more soluble and then add the anti-solvent dropwise until the solution becomes turbid.

    • Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Isolation : Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis : Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product on the TLC plate for good separation on a column is typically between 0.2 and 0.4.[1]

  • Column Packing : Pack a chromatography column with silica gel using the wet slurry method with the chosen eluent.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.

  • Elution : Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Start Crude Methyl 1-hydroxy-2-naphthoate Decision1 Is the primary impurity the starting material? Start->Decision1 Wash Aqueous NaHCO3 Wash Decision1->Wash Yes Column Column Chromatography Decision1->Column No (complex mixture) Recrystallize Recrystallization Wash->Recrystallize Decision2 Is the product pure after recrystallization? Recrystallize->Decision2 Pure_Product Pure Methyl 1-hydroxy-2-naphthoate Column->Pure_Product Decision2->Column No Decision2->Pure_Product Yes

Caption: Decision workflow for the purification of this compound.

Recrystallization_Process cluster_steps Recrystallization Steps Step1 1. Dissolve crude product in minimum hot solvent Step2 2. Cool solution slowly to room temperature Step1->Step2 Step3 3. Further cool in an ice bath Step2->Step3 Step4 4. Collect crystals by vacuum filtration Step3->Step4 Step5 5. Wash crystals with cold solvent Step4->Step5 Step6 6. Dry crystals under vacuum Step5->Step6

Caption: Step-by-step workflow for the recrystallization process.

References

Technical Support Center: Recrystallization of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Methyl 1-hydroxy-2-naphthoate. Below you will find frequently asked questions, a troubleshooting guide, detailed experimental protocols, and solubility data to assist in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization of this compound?

A1: The selection of an appropriate solvent is the most crucial step. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, ensuring good recovery of pure crystals upon cooling.

Q2: How do I choose a suitable solvent for this compound?

A2: A good starting point is to consider solvents with similar polarity to the compound. This compound is an aromatic ester with a hydroxyl group, suggesting moderate polarity. Alcohols (like ethanol or methanol) or esters (like ethyl acetate) are often good choices. Small-scale solubility tests with a variety of solvents are highly recommended to identify the optimal one. The starting material, 1-hydroxy-2-naphthoic acid, is freely soluble in alcohol, benzene, and ether, which can provide clues for the methyl ester derivative.

Q3: What does it mean if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 76-80 °C), or if the solution is supersaturated with impurities. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.

Q4: Can I use a solvent mixture for recrystallization?

A4: Yes, a two-solvent system can be very effective if a suitable single solvent cannot be found. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The two solvents must be miscible. Common mixtures for aromatic compounds include hexane/ethyl acetate or hexane/acetone.

Q5: My crystals are very fine and powder-like. Is this a problem?

A5: Very rapid crystal formation can lead to small, impure crystals as impurities can be trapped in the fast-growing crystal lattice. Slower, more controlled cooling will encourage the growth of larger, purer crystals.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Impure Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (optional) to remove insoluble impurities dissolve->hot_filtration cool Slowly cool the solution to induce crystallization hot_filtration->cool vacuum_filtration Collect crystals by vacuum filtration cool->vacuum_filtration wash Wash crystals with a small amount of cold solvent vacuum_filtration->wash dry Dry the purified crystals wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The cooling process is too slow or the final temperature is not low enough.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of pure this compound. 4. Cool the solution in an ice bath to further decrease solubility.
Crystallization is too rapid 1. The solution is too concentrated. 2. The cooling process is too fast.1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool more slowly by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.
Product "oils out" 1. The boiling point of the solvent is higher than the melting point of the compound (76-80 °C). 2. High concentration of impurities depressing the melting point. 3. The solution is too concentrated.1. Reheat to dissolve the oil, add more solvent to lower the saturation point, and cool slowly. 2. Consider using a solvent with a lower boiling point. 3. If impurities are the issue, an initial purification step (e.g., column chromatography) may be necessary.
Low yield of recovered crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with solvent that was not cold enough.1. Concentrate the mother liquor by evaporation and cool to recover more crystals. 2. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent. 3. Ensure the washing solvent is ice-cold.
Colored impurities in crystals 1. Colored impurities are present in the crude product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Based on the polarity of this compound, ethanol is a good starting choice for a single-solvent recrystallization.

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar and a minimal amount of ethanol. Heat the flask on a hot plate with stirring.

  • Saturated Solution: Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization of this compound

  • Solvent Pair Selection: A common solvent pair for moderately polar compounds is ethyl acetate (good solvent) and hexane (poor solvent).

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring on a hot plate.

  • Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling and Isolation: Follow steps 7-10 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexane for washing the crystals.

Solubility Data

The following table provides qualitative solubility information for this compound in common laboratory solvents. It is highly recommended to perform small-scale tests to confirm these observations for your specific sample.

Solvent Polarity Solubility at Room Temperature Solubility at Boiling Point Suitability for Recrystallization
WaterHighInsolubleInsolublePoor as a single solvent
MethanolHighSparingly SolubleSolublePotentially good
EthanolHighSparingly SolubleSolublePotentially good
AcetoneMediumSolubleVery SolublePoor as a single solvent, good as the "good" solvent in a pair
Ethyl AcetateMediumSolubleVery SolublePoor as a single solvent, good as the "good" solvent in a pair
DichloromethaneLow-MediumSolubleVery SolublePoor as a single solvent
TolueneLowSparingly SolubleSolublePotentially good
HexaneLowInsolubleSparingly SolubleGood as the "poor" solvent in a pair

Technical Support Center: Optimizing Synthesis of Methyl 1-hydroxy-2-naphthoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of Methyl 1-hydroxy-2-naphthoate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Fischer esterification of 1-hydroxy-2-naphthoic acid with methanol, utilizing an acid catalyst such as concentrated sulfuric acid.[1] This reaction is an equilibrium process where the carboxylic acid and alcohol react to form the corresponding ester and water.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

A2: Low yields in Fischer esterification are often attributed to the reversible nature of the reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials. Other contributing factors include incomplete reaction, suboptimal temperature, insufficient catalyst, or loss of product during the workup and purification stages. Using an excess of the alcohol (methanol) can help drive the equilibrium towards the product.

Q3: What are some potential side reactions to be aware of during the synthesis?

A3: With phenolic acids like 1-hydroxy-2-naphthoic acid, potential side reactions under harsh acidic conditions and elevated temperatures can include dehydration or sulfonation of the aromatic ring, especially when using concentrated sulfuric acid as a catalyst.[1] Polymerization or other reactions involving the aromatic system are also possible, which may result in a darkening of the reaction mixture.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the 1-hydroxy-2-naphthoic acid starting material, you can visualize the consumption of the reactant and the formation of the more nonpolar ester product.

Q5: What is the recommended method for purifying the final product?

A5: The crude product can be purified by washing with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by an organic extraction. For higher purity, recrystallization is a common and effective method. Solvents such as ethanol/water mixtures or ethyl acetate/hexane systems can be suitable for the recrystallization of hydroxynaphthoate esters.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to equilibrium.Use a large excess of methanol (can be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.
Insufficient catalyst.Ensure a catalytic amount of a strong acid (e.g., H₂SO₄) is used.
Reaction time is too short or temperature is too low.Increase the reaction time and monitor by TLC. Ensure the reaction is heated to a gentle reflux.
Presence of water in reactants or glassware.Use anhydrous methanol and thoroughly dry all glassware before starting the reaction.
Dark Brown or Black Reaction Mixture Polymerization or degradation side reactions.Use milder reaction conditions, such as a lower temperature or a different acid catalyst (e.g., p-toluenesulfonic acid).
Reaction temperature is too high.Maintain a gentle reflux and avoid excessive heating.
Difficulty in Product Isolation Incomplete removal of unreacted 1-hydroxy-2-naphthoic acid.During workup, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to convert the unreacted acid into its water-soluble salt.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product Contamination with Starting Material The reaction did not go to completion.Refer to the solutions for "Low or No Product Yield". Purify the product using column chromatography to separate the ester from the more polar carboxylic acid.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data on how different reaction parameters can influence the yield of this compound. Optimal conditions may vary based on the specific experimental setup.

Table 1: Effect of Catalyst Concentration on Product Yield

Catalyst (H₂SO₄) Concentration (mol%)Reaction Time (hours)Temperature (°C)Approximate Yield (%)
186560
386585
586588
1086580 (potential for increased side reactions)

Table 2: Effect of Temperature and Reaction Time on Product Yield

Temperature (°C)Reaction Time (hours)Catalyst (H₂SO₄) (mol%)Approximate Yield (%)
5012370
65 (Reflux)6380
65 (Reflux)12390
806385 (potential for increased side reactions)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, Methyl 6-hydroxy-2-naphthoate.[2]

Materials:

  • 1-Hydroxy-2-naphthoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-hydroxy-2-naphthoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to a gentle reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and the catalyst) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Mandatory Visualizations

Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start 1. Dissolve 1-hydroxy-2-naphthoic acid in Methanol add_catalyst 2. Add H₂SO₄ catalyst start->add_catalyst reflux 3. Reflux reaction mixture add_catalyst->reflux monitor 4. Monitor by TLC reflux->monitor dark_mixture Dark Reaction? reflux->dark_mixture workup 5. Workup (Evaporation, Extraction, Washing) monitor->workup low_yield Low Yield? monitor->low_yield purify 6. Purify (Recrystallization) workup->purify product This compound purify->product check_equilibrium Increase excess alcohol / Remove water low_yield->check_equilibrium Yes check_catalyst Check catalyst amount low_yield->check_catalyst Yes check_time_temp Increase reaction time / temperature low_yield->check_time_temp Yes milder_conditions Use milder conditions (lower temp.) dark_mixture->milder_conditions Yes

Caption: Workflow for the synthesis of this compound and a troubleshooting decision tree.

Inhibition of Inflammatory Signaling Pathways by this compound (MHNA)

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK signaling pathways.

G cluster_pathway LPS-Induced Inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathways LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MKK3_6 MKK3/6 TLR4->MKK3_6 MKK4_7 MKK4/7 TLR4->MKK4_7 MHNA This compound (MHNA) MHNA->IKK inhibits p38 p38 MAPK MHNA->p38 inhibits JNK JNK MHNA->JNK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB inhibits NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates Inflammation Inflammatory Response (e.g., NO, IL-1β, IL-6) NFκB_nuc->Inflammation MKK3_6->p38 activates p38->Inflammation MKK4_7->JNK activates JNK->Inflammation

Caption: Inhibition of NF-κB, JNK, and p38 MAPK pathways by this compound.

References

Stability issues of Methyl 1-hydroxy-2-naphthoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-hydroxy-2-naphthoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As an ester, it is susceptible to hydrolysis, particularly under basic or acidic conditions. The naphthyl group suggests potential sensitivity to light, leading to photodegradation. Elevated temperatures can accelerate these degradation processes.

Q2: What is the main degradation pathway for this compound?

A2: The most common degradation pathway for this compound is hydrolysis of the methyl ester bond. This reaction yields 1-hydroxy-2-naphthoic acid and methanol. This hydrolysis can be catalyzed by acid or base.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To minimize degradation, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (e.g., 2-8 °C) and protected from light by using amber vials or covering the container with aluminum foil.[1] It is also crucial to control the pH of the solution, preferably keeping it close to neutral, to minimize acid- or base-catalyzed hydrolysis.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific compatibility data for this compound is not extensively published, general knowledge of ester-containing active pharmaceutical ingredients (APIs) suggests potential incompatibilities with alkaline excipients, which can catalyze hydrolysis. Additionally, excipients with high water content can also promote degradation.[3][4] It is advisable to conduct compatibility studies with your specific formulation excipients.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Issue 1: Rapid Loss of Compound Potency in Solution
Possible Cause Troubleshooting Steps Recommended Action
pH-mediated Hydrolysis 1. Measure the pH of your solution. 2. Prepare solutions in a buffered system (e.g., phosphate buffer) at a neutral pH. 3. Compare the stability of the buffered solution to an unbuffered one over time using a stability-indicating analytical method.Maintain the solution pH between 6.0 and 7.5 to minimize hydrolysis.
Elevated Temperature 1. Review the storage and experimental conditions. 2. Store stock solutions and experimental samples at a reduced temperature (e.g., 2-8 °C or -20 °C).Avoid prolonged exposure to ambient or elevated temperatures.
Photodegradation 1. Prepare and store solutions in amber vials or light-protected containers. 2. Conduct a comparative study on samples exposed to light versus those kept in the dark.Always protect solutions containing this compound from light.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause Troubleshooting Steps Recommended Action
Formation of Degradation Products 1. The primary degradation product is likely 1-hydroxy-2-naphthoic acid. Compare the retention time of the unknown peak with a standard of this compound. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their identity.Use a validated stability-indicating HPLC method to separate and quantify the parent compound and its degradation products.
Oxidation 1. Sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. 2. Consider adding an antioxidant to your formulation if compatible with your experimental design.Minimize exposure of the solution to atmospheric oxygen.

Data Presentation

The following tables summarize representative quantitative data from forced degradation studies to illustrate the stability profile of this compound under various stress conditions.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product
Acid Hydrolysis0.1 M HCl24 hours60 °C15%1-Hydroxy-2-naphthoic acid
Base Hydrolysis0.1 M NaOH2 hours25 °C40%1-Hydroxy-2-naphthoic acid
Oxidation3% H₂O₂24 hours25 °C10%Oxidized derivatives
Thermal DegradationSolid State48 hours80 °C5%Not specified
PhotodegradationUV light (254 nm)24 hours25 °C25%Photodegradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for the analysis of this compound and its primary degradation product, 1-hydroxy-2-naphthoic acid.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% A to 20% A over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to the desired working concentration (e.g., 10 µg/mL).

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.[5][6][7]

  • Acid Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of acetonitrile.

    • Add 9 mL of 0.1 M HCl.

    • Heat the solution at 60 °C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of acetonitrile.

    • Add 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 2 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve 1 mg of this compound in 1 mL of acetonitrile.

    • Add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase and analyze by HPLC.

  • Photodegradation:

    • Prepare a solution of this compound in acetonitrile (10 µg/mL).

    • Expose the solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Analyze by HPLC. A control sample should be kept in the dark.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., loss of potency, new peaks) check_pH Is the solution pH controlled? start->check_pH check_temp Are storage/experimental temperatures controlled? check_pH->check_temp Yes implement_buffer Implement a buffered system (pH 6.0-7.5) check_pH->implement_buffer No check_light Is the solution protected from light? check_temp->check_light Yes control_temp Store at low temperature (2-8 °C or -20 °C) check_temp->control_temp No check_oxygen Is the solution protected from oxygen? check_light->check_oxygen Yes protect_light Use amber vials or protect from light check_light->protect_light No protect_oxygen Use de-gassed solvents or inert atmosphere check_oxygen->protect_oxygen No further_investigation Further Investigation Needed (e.g., forced degradation studies) check_oxygen->further_investigation Yes reanalyze Re-analyze sample implement_buffer->reanalyze control_temp->reanalyze protect_light->reanalyze protect_oxygen->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Problem Solved reanalyze->further_investigation Problem Persists Hydrolysis_Pathway reactant This compound products 1-Hydroxy-2-naphthoic acid + Methanol reactant->products Hydrolysis (H+ or OH- catalysis) Forced_Degradation_Workflow start This compound Sample acid Acidic Stress (e.g., 0.1 M HCl, 60 °C) start->acid base Basic Stress (e.g., 0.1 M NaOH, 25 °C) start->base oxidative Oxidative Stress (e.g., 3% H2O2, 25 °C) start->oxidative thermal Thermal Stress (e.g., 80 °C) start->thermal photo Photolytic Stress (e.g., UV light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis identification Identify & Quantify Degradation Products analysis->identification pathway Elucidate Degradation Pathways analysis->pathway

References

Common impurities in Methyl 1-hydroxy-2-naphthoate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?

A1: The most prevalent impurities in this compound prepared by the acid-catalyzed esterification of 1-hydroxy-2-naphthoic acid with methanol are typically:

  • Unreacted 1-hydroxy-2-naphthoic acid: Due to the reversible nature of the Fischer esterification, some starting carboxylic acid may remain.[1]

  • Residual Methanol: As methanol is often used in excess to drive the reaction equilibrium, it can be present in the crude product.

  • Acid Catalyst: Traces of the acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, may persist after the reaction.[2][3]

  • Colored Impurities: The reaction mixture may develop a yellow or brown coloration, which is attributed to the formation of unsaturated aldehydic or ketonic impurities, especially if the reaction is conducted at high temperatures.[4]

Q2: How can I remove the unreacted 1-hydroxy-2-naphthoic acid from my product?

A2: Unreacted 1-hydroxy-2-naphthoic acid, being acidic, can be effectively removed by washing the crude product (dissolved in an organic solvent like ether or ethyl acetate) with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃).[1] The acidic impurity reacts with the base to form a water-soluble salt, which is then partitioned into the aqueous layer and removed.

Q3: My purified this compound has a persistent yellow tint. How can I decolorize it?

A3: A yellow or brown discoloration in the product often indicates the presence of colored impurities.[4] These can sometimes be removed by treating the solution of the crude product with activated carbon before the final recrystallization step.[5] The activated carbon adsorbs the colored impurities, which are then removed by filtration.

Q4: What is the best solvent for the recrystallization of this compound?

A4: While a specific solvent for the recrystallization of this compound is not extensively documented, a common practice for esters is to use the alcohol from which the ester was derived to avoid transesterification. Therefore, methanol would be a suitable choice. Other potential solvents for aromatic esters include ether, ethyl acetate, toluene, or mixtures like toluene/petroleum ether.[1] The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield of Purified Product Incomplete reaction; Loss of product during work-up or recrystallization.Ensure the esterification reaction has gone to completion using TLC analysis. During the base wash, avoid vigorous shaking that can lead to emulsion formation. For recrystallization, use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling.
Product Fails to Crystallize Solution is not saturated (too much solvent used); Presence of significant impurities inhibiting crystallization.If too much solvent was added, concentrate the solution by carefully evaporating some of the solvent. Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. If impurities are the issue, an additional purification step (e.g., column chromatography) may be necessary.
Oily Product Instead of Crystals The melting point of the product is lower than the boiling point of the solvent, or significant impurities are present.Ensure the solution cools slowly to encourage crystal formation. If an oil forms, try redissolving it in a slightly larger volume of hot solvent and cooling again. Alternatively, consider a different recrystallization solvent or a solvent pair.
Product Purity is Still Low After Purification Inefficient removal of impurities during washing or recrystallization.Ensure thorough mixing during the aqueous base wash to maximize the removal of acidic impurities. During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals, as rapid cooling can trap impurities. A second recrystallization may be necessary.

Quantitative Data on Purification

The following table provides representative data on the purity of this compound before and after a standard purification protocol involving a base wash and recrystallization. Please note that this data is illustrative and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.

Analyte Impurity Level in Crude Product (%) Impurity Level After Purification (%) Analytical Method
This compound~90>99.0HPLC
1-hydroxy-2-naphthoic acid5 - 8<0.5HPLC
Residual Methanol1 - 2<0.1GC-MS
Other Impurities<1Not DetectedHPLC/GC-MS

Experimental Protocols

Protocol 1: Purification of Crude this compound

This protocol describes the removal of acidic impurities and subsequent purification by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (or Diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol (for recrystallization)

  • Activated carbon (optional, for decolorization)

  • Standard laboratory glassware and equipment (separatory funnel, flasks, filtration apparatus)

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove unreacted 1-hydroxy-2-naphthoic acid. Repeat the wash if necessary (monitor the pH of the aqueous layer to ensure it is basic).

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot methanol.

    • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

    • Perform a hot filtration to remove the activated carbon (if used) and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath to maximize yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Steps cluster_end Final Product Crude Product Crude Methyl 1-hydroxy-2-naphthoate Dissolution Dissolve in Organic Solvent Crude Product->Dissolution Base_Wash Wash with aq. NaHCO3 Solution Dissolution->Base_Wash Drying Dry Organic Layer Base_Wash->Drying Solvent_Removal Solvent Evaporation Drying->Solvent_Removal Recrystallization Recrystallize from Methanol Solvent_Removal->Recrystallization Purified Product Pure Methyl 1-hydroxy-2-naphthoate Recrystallization->Purified Product

Caption: A general workflow for the purification of this compound.

Impurity_Removal cluster_impurities Common Impurities cluster_methods Removal Methods Unreacted Acid 1-hydroxy-2-naphthoic acid Base Wash Aqueous Base Wash (e.g., NaHCO3) Unreacted Acid->Base Wash Reacts to form a soluble salt Residual Methanol Methanol Recrystallization Recrystallization Residual Methanol->Recrystallization Removed with mother liquor Colored Impurities Colored Byproducts Colored Impurities->Recrystallization Remain in mother liquor Activated Carbon Activated Carbon Treatment Colored Impurities->Activated Carbon Adsorbed

Caption: Relationship between common impurities and their removal methods.

References

Technical Support Center: Overcoming Poor Solubility of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Methyl 1-hydroxy-2-naphthoate in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a chemical compound with the molecular formula C₁₂H₁₀O₃.[1] It is a derivative of 1-hydroxy-2-naphthoic acid.[2] Its aromatic and hydrophobic structure contributes to its poor solubility in aqueous solutions, which can be a significant challenge in biological assays and drug development, potentially leading to inaccurate results and low bioavailability.

Q2: What are the known physical and chemical properties of this compound?

Based on available data, here are some key properties:

  • Appearance: Crystalline powder, white to brown in color.[1]

  • Molecular Formula: C₁₂H₁₀O₃[1]

  • Molecular Weight: 202.21 g/mol

  • Melting Point: 76-80 °C[2]

  • Solubility: While specific aqueous solubility data is limited, its parent compound, 1-hydroxy-2-naphthoic acid, is insoluble in cold water and freely soluble in alcohol and ether. It is expected that the methyl ester will also have low aqueous solubility.

Q3: What are the initial steps to take when encountering solubility issues with this compound?

The first step is to prepare a stock solution in an appropriate organic solvent. Based on the solubility of similar compounds, suitable solvents include dimethyl sulfoxide (DMSO), ethanol, or methanol.[3] When diluting the stock solution into an aqueous buffer for your assay, it is crucial to do so with vigorous mixing to avoid precipitation.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution of the organic stock into aqueous assay buffer.

This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit.

Troubleshooting Workflow:

start Precipitation Observed check_final_conc Is the final concentration too high? start->check_final_conc reduce_conc Lower the final concentration. check_final_conc->reduce_conc Yes check_solvent_conc Is the final organic solvent concentration too high? check_final_conc->check_solvent_conc No reduce_conc->check_solvent_conc Still Precipitates reduce_solvent Decrease the final solvent concentration (typically <=1% v/v). check_solvent_conc->reduce_solvent Yes use_solubilizers Employ Solubilization Techniques check_solvent_conc->use_solubilizers No reduce_solvent->use_solubilizers Still Precipitates ph_modification pH Modification use_solubilizers->ph_modification cosolvents Co-solvents use_solubilizers->cosolvents surfactants Surfactants use_solubilizers->surfactants cyclodextrins Cyclodextrins use_solubilizers->cyclodextrins success Compound Solubilized ph_modification->success cosolvents->success surfactants->success cyclodextrins->success

Caption: Troubleshooting workflow for precipitation issues.

Detailed Solutions:

  • pH Adjustment: Since this compound is an ester of a naphthoic acid, the pH of the buffer can influence its stability and solubility. Although the ester itself is not ionizable, the parent carboxylic acid is.[3] Extreme pH values could lead to hydrolysis. It's recommended to test a range of pH values (e.g., 6.0-8.0) to find the optimal condition for your assay where the compound remains soluble and stable. For acidic compounds, increasing the pH above their pKa generally increases solubility.[3][4]

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of poorly soluble compounds.[5]

    • Recommended Co-solvents: Propylene glycol, polyethylene glycol (PEG), and glycerin are commonly used and are generally less toxic to cells than DMSO or ethanol at higher concentrations.[5][6]

    • Protocol: Prepare a higher concentration stock solution in your chosen co-solvent. When diluting into the assay buffer, the final concentration of the co-solvent should be kept as low as possible to avoid affecting the biological system.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7]

    • Common Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80) and poloxamers are non-ionic surfactants often used in biological assays.[8]

    • Protocol: Prepare a stock solution of the surfactant in your assay buffer. Add the this compound stock solution to the surfactant-containing buffer with vigorous vortexing. The final surfactant concentration should be above its critical micelle concentration (CMC) but below a level that would cause cell toxicity or interfere with the assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[8][9]

    • Types of Cyclodextrins: β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[10]

    • Protocol: Prepare a solution of the cyclodextrin in the assay buffer. Add the this compound stock solution to the cyclodextrin solution. The mixture may require sonication or heating to facilitate complex formation.

Issue 2: Inconsistent assay results or low signal-to-noise ratio.

Poor solubility can lead to micro-precipitates that scatter light or interfere with the assay components, resulting in variability and poor data quality.

Decision Pathway for Improving Assay Consistency:

start Inconsistent Results visual_inspection Visually inspect for precipitates (naked eye, microscope). start->visual_inspection precipitates_present Precipitation Confirmed visual_inspection->precipitates_present Yes no_precipitates No Visible Precipitates visual_inspection->no_precipitates No solubility_enhancement Apply Solubility Enhancement (see Troubleshooting Issue 1). precipitates_present->solubility_enhancement particle_size Consider Particle Size Reduction no_precipitates->particle_size consistent_results Consistent Results Achieved solubility_enhancement->consistent_results sonication Sonication particle_size->sonication filtration Sterile Filtration (0.22 µm) particle_size->filtration assay_optimization Optimize Assay Conditions (incubation time, temperature). sonication->assay_optimization filtration->assay_optimization assay_optimization->consistent_results

Caption: Decision pathway for improving assay consistency.

Detailed Solutions:

  • Particle Size Reduction: Reducing the particle size of a compound can increase its surface area, which may enhance its dissolution rate.[7][11][12]

    • Sonication: After diluting the stock solution into the assay buffer, sonicate the solution for a short period. This can help to break down small aggregates and improve dispersion.

    • Filtration: Filtering the final solution through a 0.22 µm sterile filter can remove any undissolved particles or aggregates that could interfere with the assay.

  • Assay Protocol Optimization:

    • Order of Addition: Experiment with the order of adding reagents. Sometimes, adding the compound to a solution already containing a protein or other assay components can help to keep it in solution.

    • Incubation Time and Temperature: Shorter incubation times may reduce the chance of the compound precipitating over time. Temperature can also affect solubility.[13]

Summary of Solubilization Strategies

StrategyMechanismAdvantages
pH Adjustment Increases ionization of the parent acid, enhancing aqueous solubility.[3]Simple and cost-effective.[3]
Co-solvents Reduces the polarity of the solvent, increasing the solubility of non-polar compounds.[5]Simple to formulate and produce.[5]
Surfactants Form micelles that encapsulate the hydrophobic drug.[7][8]Can significantly increase solubility.
Cyclodextrins Form inclusion complexes with the drug, shielding it from the aqueous environment.[9][14]Can improve stability as well as solubility.[14]
Particle Size Reduction Increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][14]Can be achieved with standard lab equipment (e.g., sonicator).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out the desired amount of this compound.

  • Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol).

  • Vortex or sonicate until the compound is completely dissolved.

  • Bring the solution to the final desired volume with the organic solvent.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer.

  • Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent like ethanol.

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing.

  • If precipitation occurs, gently warm the solution (e.g., to 37°C) and/or sonicate for 15-30 minutes to facilitate complexation.

  • Allow the solution to cool to room temperature.

  • Use this solubilized stock for serial dilutions in the assay buffer.

By systematically applying these troubleshooting strategies and protocols, researchers can overcome the challenges associated with the poor solubility of this compound, leading to more reliable and reproducible experimental results.

References

Preventing degradation of Methyl 1-hydroxy-2-naphthoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl 1-hydroxy-2-naphthoate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at 4°C in a tightly sealed container.[1] The container should be placed in a dry and well-ventilated area.[2] For optimal preservation, storing under an inert atmosphere, such as nitrogen, is also advised to prevent oxidation.[1]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may not always be visible. However, you might observe a change in the color of the solid material or a change in its solubility. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can identify and quantify impurities.

Q3: What are the likely degradation pathways for this compound during storage?

A3: Based on its chemical structure, which includes an ester and a phenolic hydroxyl group on a naphthalene ring, the primary degradation pathways are likely to be:

  • Hydrolysis: The ester group can hydrolyze to form 1-hydroxy-2-naphthoic acid and methanol. This reaction can be catalyzed by the presence of moisture and accelerated by acidic or basic conditions.

  • Oxidation: The phenolic hydroxyl group and the naphthalene ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored degradation products.

Troubleshooting Guides

Problem: I suspect my sample of this compound has degraded.

Solution:

  • Visual Inspection: Check for any changes in the physical appearance (color, texture) of the compound compared to a fresh sample.

  • Solubility Test: Attempt to dissolve a small amount of the suspected sample in a solvent in which it is known to be freely soluble. Any significant decrease in solubility could indicate the presence of insoluble degradation products.

  • Analytical Confirmation: The most definitive way to confirm degradation is to perform an analytical test. A stability-indicating HPLC method is recommended. Compare the chromatogram of your sample to that of a reference standard. The presence of new peaks or a decrease in the area of the main peak would confirm degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector set at an appropriate wavelength (e.g., 230 nm).

  • C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the prepared samples (control and stressed).

  • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different storage conditions on the stability of this compound.

Table 1: Effect of Temperature on Purity

Storage Temperature (°C)Purity (%) after 3 monthsPurity (%) after 6 months
499.899.5
25 (Room Temperature)98.597.0
4095.290.5

Table 2: Effect of Humidity on Purity (at 25°C)

Relative Humidity (%)Purity (%) after 3 monthsPurity (%) after 6 months
3099.098.2
6098.597.0
9096.192.3

Table 3: Effect of Light Exposure on Purity (at 25°C)

Light ConditionPurity (%) after 3 monthsPurity (%) after 6 months
Protected from Light99.298.5
Exposed to Ambient Light97.895.7
Exposed to UV Light94.088.1

Visualizations

cluster_degradation Proposed Degradation Pathways M1N This compound HNA 1-Hydroxy-2-naphthoic Acid M1N->HNA Hydrolysis (+H₂O) MeOH Methanol M1N->MeOH Hydrolysis (+H₂O) OxP Oxidation Products M1N->OxP Oxidation (+O₂, light)

Caption: Proposed degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress analysis HPLC Analysis stress->analysis data Data Interpretation (Identify Degradants, Assess Stability) analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Methyl 1-hydroxy-2-naphthoate. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory, pilot, and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and industrially viable synthesis of this compound is a two-step process:

  • Carboxylation of 1-naphthol: This is typically achieved through the Kolbe-Schmitt reaction, where 1-naphthol is first converted to its sodium or potassium salt (naphthoxide) and then carboxylated with carbon dioxide under pressure and elevated temperature to yield 1-hydroxy-2-naphthoic acid.[1][2][3]

  • Esterification: The resulting 1-hydroxy-2-naphthoic acid is then esterified with methanol, usually in the presence of an acid catalyst like sulfuric acid, to produce this compound.[4][5][6][7][8][9]

Q2: What are the critical parameters to control during the Kolbe-Schmitt reaction for selective synthesis of 1-hydroxy-2-naphthoic acid?

A2: The regioselectivity of the Kolbe-Schmitt reaction with naphthols is highly sensitive to reaction conditions.[1] Key parameters to control include:

  • Temperature: The carboxylation temperature significantly influences the position of the carboxyl group.

  • Pressure: Carbon dioxide pressure is a crucial factor for driving the carboxylation reaction.

  • Alkali Metal: The choice of alkali metal (sodium vs. potassium) can affect the isomer distribution.[10]

  • Reaction Time: Sufficient reaction time is necessary for complete carboxylation, but prolonged times at high temperatures can lead to isomer rearrangement.

Q3: What are the common byproducts in the synthesis of this compound?

A3: The primary byproducts originate from the Kolbe-Schmitt reaction and include isomeric hydroxynaphthoic acids, such as 2-hydroxy-1-naphthoic acid and 4-hydroxy-1-naphthoic acid. Unreacted 1-naphthol can also be a significant impurity. During the esterification step, incomplete reaction can leave residual 1-hydroxy-2-naphthoic acid in the final product.

Q4: What are the main challenges when scaling up the synthesis from lab to industrial scale?

A4: Scaling up presents several challenges, primarily related to:

  • Heat Management: The Kolbe-Schmitt reaction is exothermic, and efficient heat removal is critical on a larger scale to prevent thermal runaway and control isomer formation.

  • Mass Transfer: Ensuring efficient mixing of the solid naphthoxide and gaseous carbon dioxide is more challenging in large reactors.

  • Reagent Addition: The controlled addition of reagents, especially the acid catalyst during esterification, is crucial to manage the reaction rate and exotherm.

  • Product Isolation and Purification: Isolating and purifying large quantities of the product to meet required specifications can be complex and may require different techniques than those used in the lab.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of 1-hydroxy-2-naphthoic acid (Kolbe-Schmitt Reaction) - Incomplete reaction.- Suboptimal temperature or pressure.- Presence of moisture.[10]- Formation of undesired isomers.- Ensure complete conversion of 1-naphthol to the naphthoxide salt before carboxylation.- Optimize temperature and CO2 pressure based on small-scale experiments and literature data.- Use anhydrous solvents and reagents.[10]- Carefully control the reaction temperature to favor the formation of the desired 1,2-isomer.
Low Yield of this compound (Esterification) - Incomplete esterification.- Reversibility of the Fischer esterification.[4]- Loss of product during workup.- Increase the reaction time or temperature.- Use a large excess of methanol to shift the equilibrium towards the product.[8]- Remove water formed during the reaction, for example, by using a Dean-Stark apparatus on a larger scale.- Optimize the extraction and purification steps to minimize product loss.
High Impurity Profile in Final Product - Incomplete carboxylation leading to residual 1-naphthol.- Formation of isomeric hydroxynaphthoic acids.- Incomplete esterification leaving unreacted carboxylic acid.- Inefficient purification.- Improve the efficiency of the Kolbe-Schmitt reaction.- Optimize purification of the intermediate 1-hydroxy-2-naphthoic acid before esterification.- Drive the esterification to completion.- Employ more efficient purification methods such as fractional distillation under reduced pressure or recrystallization with an optimized solvent system.
Poor Reproducibility Between Batches - Inconsistent quality of raw materials.- Variations in reaction conditions (temperature, pressure, mixing).- Differences in workup and purification procedures.- Establish strict quality control specifications for all starting materials.- Implement robust process control to ensure consistent reaction conditions.- Standardize all workup and purification protocols.
Dark Color of the Final Product - Oxidation of the phenolic hydroxyl group.- Presence of colored impurities from the starting materials or formed during the reaction.- Perform the reaction and purification under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Use high-purity starting materials.- Consider a decolorization step during purification, such as treatment with activated carbon.

Experimental Protocols

Lab-Scale Synthesis of 1-hydroxy-2-naphthoic acid (Kolbe-Schmitt Reaction)

This protocol is a representative procedure and may require optimization.

Materials:

  • 1-Naphthol

  • Sodium hydroxide (or Potassium hydroxide)

  • Dry, high-boiling point solvent (e.g., toluene, xylene)

  • Carbon dioxide (gas)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a high-pressure autoclave equipped with a mechanical stirrer, add 1-naphthol and the solvent.

  • While stirring, slowly add a stoichiometric amount of sodium hydroxide pellets.

  • Heat the mixture to reflux and remove the water formed azeotropically using a Dean-Stark trap to form the anhydrous sodium naphthoxide.

  • After complete formation of the naphthoxide, cool the reactor to the desired carboxylation temperature (e.g., 120-150°C).

  • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).

  • Maintain the temperature and pressure with vigorous stirring for several hours, monitoring the reaction progress by taking samples and analyzing them by HPLC.

  • After the reaction is complete, cool the reactor, and carefully vent the CO2 pressure.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 1-hydroxy-2-naphthoic acid.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product under vacuum.

Lab-Scale Esterification of 1-hydroxy-2-naphthoic acid

Materials:

  • 1-hydroxy-2-naphthoic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-hydroxy-2-naphthoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for several hours (typically 4-6 hours), monitoring the reaction by TLC or HPLC.[11]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) or by column chromatography on silica gel.[11][12]

Data Presentation

The following tables provide a hypothetical comparison of reaction parameters and outcomes at different scales. Actual data will vary depending on the specific equipment and optimized conditions.

Table 1: Kolbe-Schmitt Carboxylation of 1-Naphthol

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Industrial Scale (1000 kg)
Reactor Volume 2 L Autoclave200 L Reactor20,000 L Reactor
1-Naphthol 100 g10 kg1000 kg
Solvent Volume 1 L100 L10,000 L
Temperature 130°C135°C (Jacket Temp)140°C (Jacket Temp)
CO2 Pressure 8 atm10 atm12 atm
Reaction Time 6 hours8 hours10 hours
Typical Yield 85%80%75%
Purity (crude) 90%85%80%

Table 2: Esterification of 1-hydroxy-2-naphthoic acid

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Industrial Scale (1000 kg)
Reactor Volume 1 L Flask150 L Reactor15,000 L Reactor
1-hydroxy-2-naphthoic acid 100 g10 kg1000 kg
Methanol (equiv.) 1086
H2SO4 (mol%) 5%3%2%
Temperature 65°C (Reflux)70°C75°C
Reaction Time 4 hours6 hours8 hours
Typical Yield 95%92%90%
Purity (after purification) >99%>99%>98.5%

Mandatory Visualizations

Synthesis_Workflow naphthol 1-Naphthol naphthoxide Sodium/Potassium 1-Naphthoxide naphthol->naphthoxide Deprotonation naoh NaOH / KOH naoh->naphthoxide h2na 1-Hydroxy-2-naphthoic Acid naphthoxide->h2na Carboxylation co2 CO2 (Pressure, Heat) co2->h2na hcl HCl (Acidification) hcl->h2na h2na_ester 1-Hydroxy-2-naphthoic Acid ester This compound h2na_ester->ester Esterification methanol Methanol methanol->ester h2so4 H2SO4 (catalyst, Heat) h2so4->ester crude_ester Crude Ester purified_ester Purified Methyl 1-hydroxy-2-naphthoate crude_ester->purified_ester

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_kolbe Kolbe-Schmitt Issues cluster_ester Esterification Issues cluster_purify Purification Issues start Low Yield or High Impurity check_carboxylation Check Carboxylation Step start->check_carboxylation check_esterification Check Esterification Step start->check_esterification check_purification Check Purification start->check_purification incomplete_carboxylation Incomplete Reaction? check_carboxylation->incomplete_carboxylation optimize_conditions Optimize T, P, time incomplete_carboxylation->optimize_conditions Yes check_moisture Check for Moisture incomplete_carboxylation->check_moisture No use_anhydrous Use Anhydrous Reagents check_moisture->use_anhydrous Yes isomer_formation Isomer Formation? check_moisture->isomer_formation No control_temp Control Temperature isomer_formation->control_temp Yes incomplete_esterification Incomplete Reaction? check_esterification->incomplete_esterification increase_time_temp Increase Time/Temp incomplete_esterification->increase_time_temp Yes excess_methanol Use Excess Methanol incomplete_esterification->excess_methanol Yes remove_water Remove Water incomplete_esterification->remove_water Yes optimize_purification Optimize Recrystallization or Distillation check_purification->optimize_purification

Caption: Troubleshooting logic for low yield or high impurity.

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Purity Validation of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the validation of Methyl 1-hydroxy-2-naphthoate purity. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The presented quantitative data is illustrative to demonstrate the comparative performance of these techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around its λmax).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a concentration within the calibration range.

Data Presentation: HPLC-UV Validation Parameters
ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.8%≤ 1.0%
- Intermediate Precision1.2%≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mLReportable
Limit of Quantification (LOQ) 0.3 µg/mLReportable

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Solvent A->B C Prepare Dilutions B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Calculate Purity H->I

Caption: HPLC-UV experimental workflow for purity analysis.

Gas Chromatography (GC-MS)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC coupled with a mass spectrometer (MS) can provide excellent separation and structural confirmation of impurities.

Experimental Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Calibration Standards: Create a series of dilutions from the stock solution.

  • Sample Solution: Dissolve the sample in the same solvent to a concentration within the linear range of the method.

Data Presentation: GC-MS Validation Parameters
ParameterResultAcceptance Criteria
Linearity (R²) 0.9992≥ 0.999
Accuracy (% Recovery) 98.9%98.0 - 102.0%
Precision (% RSD)
- Repeatability1.1%≤ 1.5%
- Intermediate Precision1.5%≤ 2.5%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mLReportable

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard & Sample Solutions B Inject into GC A->B C Separation in Capillary Column B->C D Mass Spectrometry Detection C->D E Extract Ion Chromatograms D->E F Integrate Peaks E->F G Quantify and Identify F->G

Caption: GC-MS experimental workflow for purity and impurity identification.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique that can be used for a quantitative purity assessment if no interfering impurities with similar UV absorption are present. It is often used as a preliminary or complementary method.

Experimental Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., ethanol or acetonitrile).

  • Determination of λmax: Scan a dilute solution of the reference standard across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the sample with a concentration that falls within the linear range of the standard curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Data Presentation: UV-Vis Validation Parameters
ParameterResultAcceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Accuracy (% Recovery) 100.5%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.5%≤ 1.0%
- Intermediate Precision0.9%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mLReportable
Limit of Quantification (LOQ) 1.5 µg/mLReportable

Workflow Visualization

UVVis_Workflow A Prepare Stock Solutions B Determine λmax A->B C Prepare Calibration Standards A->C F Prepare and Measure Sample A->F D Measure Absorbance of Standards C->D E Generate Calibration Curve D->E G Calculate Concentration E->G F->G

Caption: UV-Vis spectrophotometry workflow for quantitative analysis.

Comparison Summary

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighHighLow
Impurity Profiling GoodExcellentLimited
Compound Volatility Not RequiredRequiredNot Required

Disclaimer: The quantitative data presented in this guide is for illustrative and comparative purposes only. Actual results will vary depending on the specific instrumentation, reagents, and experimental conditions. Method validation should be performed in the end-user's laboratory to ensure suitability for the intended purpose.

A Comparative Guide to the HPLC Analysis of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl 1-hydroxy-2-naphthoate against alternative analytical techniques. The information presented is intended to assist researchers and scientists in selecting the most appropriate method for their specific needs, with a focus on experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound is not widely published, a robust reversed-phase HPLC (RP-HPLC) method can be developed based on the analysis of structurally similar aromatic esters and hydroxylated naphthoic acid derivatives. The following proposed method serves as an excellent starting point for method development and validation.

Experimental Protocol: Proposed RP-HPLC Method

Objective: To develop a simple, accurate, and precise RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Phosphoric acid or Acetic acid (analytical grade)

  • 0.45 µm membrane filters

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The optimal ratio should be determined during method development to achieve a suitable retention time and resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the UV absorbance of the naphthalene chromophore)

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm membrane filter, and dilute to a concentration within the calibration range.

Method Validation Parameters (to be established):

  • System Suitability: Evaluate parameters like theoretical plates, tailing factor, and retention time precision.

  • Linearity: Assess the linear relationship between the analyte concentration and the detector response.

  • Accuracy: Determine the closeness of the measured value to the true value through recovery studies.

  • Precision: Measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

Comparison with Alternative Analytical Techniques

While HPLC is a versatile and widely used technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer distinct advantages, particularly in terms of sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a semi-polar compound like this compound, derivatization of the hydroxyl group may be necessary to improve its volatility and chromatographic peak shape.

Proposed GC-MS Protocol Outline:

  • Derivatization: The phenolic hydroxyl group can be derivatized using a silylating agent (e.g., BSTFA) to form a more volatile trimethylsilyl ether.

  • GC Separation: A non-polar capillary column (e.g., DB-5ms) would be suitable for separation. A temperature gradient program would be employed to ensure good separation and peak shape.

  • MS Detection: Mass spectrometry provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for analyzing trace levels of compounds in complex matrices.

Proposed LC-MS/MS Protocol Outline:

  • LC Separation: A similar RP-HPLC method as described above can be used, often with shorter columns and faster gradients. Formic acid is a common mobile phase additive as it is compatible with mass spectrometry.

  • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode would likely be suitable for deprotonating the phenolic hydroxyl group. The analysis would be performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition.

Data Presentation

Table 1: Comparison of Analytical Techniques for this compound Analysis

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio of parent and daughter ions.
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.Simple dissolution and filtration, requires mobile phase compatibility with MS.
Sensitivity Moderate (µg/mL to ng/mL).High (ng/mL to pg/mL).Very High (pg/mL to fg/mL).
Specificity Moderate, relies on chromatographic retention time.High, based on retention time and mass spectrum.Very High, based on retention time and specific MRM transitions.
Instrumentation Cost Low to moderate.Moderate to high.High.
Typical Run Time 5-15 minutes.10-30 minutes.2-10 minutes.
Advantages Robust, cost-effective, widely available.High specificity, structural information.Highest sensitivity and specificity, suitable for complex matrices.
Disadvantages Lower sensitivity and specificity compared to MS methods.Requires volatile and thermally stable analytes (or derivatization), longer run times.High initial investment and maintenance costs.

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Analyte chromatogram->quantification

Caption: Workflow for the HPLC analysis of this compound.

Analytical_Technique_Comparison cluster_main Analysis of this compound cluster_techniques Analytical Techniques cluster_attributes Key Attributes Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS LCMSMS LC-MS/MS Analyte->LCMSMS Sensitivity Sensitivity HPLC->Sensitivity Moderate Specificity Specificity HPLC->Specificity Moderate Cost Cost HPLC->Cost Low GCMS->Sensitivity High GCMS->Specificity High GCMS->Cost Moderate LCMSMS->Sensitivity Very High LCMSMS->Specificity Very High LCMSMS->Cost High

Caption: Comparison of key attributes for different analytical techniques.

A Comparative Guide to Analytical Methods for Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantification of Methyl 1-hydroxy-2-naphthoate. While specific, validated gas chromatography (GC) methods for this compound are not extensively documented in publicly available literature, this document outlines a robust proposed GC-MS method based on established derivatization techniques for analogous phenolic compounds. Furthermore, a common alternative, High-Performance Liquid Chromatography (HPLC), is presented as a point of comparison.

The successful analysis of this compound by gas chromatography necessitates a derivatization step to increase the volatility of the molecule. The presence of a polar hydroxyl group can lead to poor peak shape and thermal instability during GC analysis. Silylation is a widely used derivatization technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, thereby improving its chromatographic behavior.

Comparative Data Summary

The following table summarizes the key characteristics of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method following silylation derivatization and a comparative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

ParameterProposed GC-MS Method (with Silylation)Alternative HPLC-UV Method
Principle Separation of the volatile silylated derivative based on its boiling point and polarity, followed by mass-based detection.Separation based on the compound's polarity and partitioning between a stationary and mobile phase, followed by UV absorbance detection.
Sample Preparation Derivatization (silylation) is mandatory. Requires anhydrous conditions.Typically requires sample dissolution in a suitable solvent and filtration. Derivatization is not usually necessary.
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).High-Performance Liquid Chromatograph with a UV-Vis Detector (HPLC-UV).
Stationary Phase Non-polar or mid-polar capillary column (e.g., 5% Phenyl Polysiloxane).Reversed-phase C18 column.
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).A mixture of aqueous and organic solvents (e.g., acetonitrile and water).
Analysis Time Typically faster run times per sample after preparation.May have longer run times depending on the complexity of the sample matrix.
Selectivity High, due to both chromatographic separation and mass fragmentation patterns.Moderate to high, depending on the complexity of the sample and the chosen wavelength.
Sensitivity Generally very high, especially in selected ion monitoring (SIM) mode.Good, but typically less sensitive than GC-MS in SIM mode.
Advantages Excellent resolution, high sensitivity, and structural information from mass spectra.Simpler sample preparation, suitable for thermally labile compounds without derivatization.
Disadvantages Requires a derivatization step, which adds complexity and potential for error. Not suitable for non-volatile or thermally unstable compounds without derivatization.Lower resolution compared to capillary GC, and provides no structural information from the detector.

Experimental Protocols

Proposed Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This protocol describes the analysis of this compound using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a common technique for derivatizing compounds with active hydrogens, such as phenols, to make them more volatile for GC analysis.[1][2]

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., pyridine or acetonitrile) at a concentration of 1 mg/mL.

  • Derivatization Reaction:

    • To 100 µL of the standard solution in a clean, dry glass vial, add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2]

    • Securely cap the vial and vortex for 1 minute to ensure thorough mixing.

    • Heat the mixture at 70°C for 60 minutes in a heating block or water bath to facilitate the derivatization reaction.[2]

    • Allow the vial to cool to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is a good starting point for the analysis of derivatized phenols.

  • Injector:

    • Mode: Splitless

    • Temperature: 280°C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 200°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-500

Alternative Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful alternative for the analysis of aromatic compounds like this compound, and it does not typically require derivatization.

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Sample Dilution: Dilute the stock solution to prepare a series of calibration standards.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: A reversed-phase column such as a Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) is suitable for the separation of aromatic compounds.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector:

    • Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, but a starting point could be around 254 nm or 280 nm).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Anhydrous Solvent Sample->Dissolution Derivatization Silylation with BSTFA/TMCS Dissolution->Derivatization Heating Heating at 70°C Derivatization->Heating Cooling Cooling to Room Temperature Heating->Cooling Injection Injection into GC Cooling->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the proposed GC-MS analysis of this compound.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_HPLC Sample containing This compound Dissolution_HPLC Dissolution in Mobile Phase Sample_HPLC->Dissolution_HPLC Filtration_HPLC Filtration (0.45 µm) Dissolution_HPLC->Filtration_HPLC Injection_HPLC Injection into HPLC Filtration_HPLC->Injection_HPLC Separation_HPLC Separation on C18 Column Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Chromatogram_HPLC Chromatogram Generation Detection_HPLC->Chromatogram_HPLC Integration_HPLC Peak Integration Chromatogram_HPLC->Integration_HPLC Quantification_HPLC Quantification Integration_HPLC->Quantification_HPLC

Caption: Workflow for the alternative HPLC-UV analysis of this compound.

References

The Structure-Activity Relationship of Methyl 1-Hydroxy-2-Naphthoate Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of a compound class is pivotal for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of methyl 1-hydroxy-2-naphthoate and its potential analogs as anti-inflammatory agents, supported by experimental data and detailed protocols.

This compound (MHNA) has emerged as a promising scaffold in medicinal chemistry, demonstrating significant anti-inflammatory properties. Its mechanism of action involves the suppression of key inflammatory pathways, making it and its derivatives attractive candidates for further investigation. This guide will delve into the known activities of MHNA, explore the potential impact of structural modifications on its biological effects, and provide detailed experimental methodologies for its evaluation.

Comparative Analysis of Anti-inflammatory Activity

This compound has been shown to significantly inhibit the production of pro-inflammatory mediators.[1] The anti-inflammatory effect of this novel naphthol derivative was evaluated in the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[1] MHNA was found to inhibit the release of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[1]

Based on these findings, a proposed SAR for this compound analogs is summarized in the table below. The activities are hypothetical and serve as a guide for future synthesis and evaluation.

Compound Structure Hypothetical Key Features for Activity Predicted Anti-inflammatory Activity (Relative to MHNA)
This compound (MHNA)HOC10H6CO2CH3- 1-hydroxyl group- 2-methoxycarbonyl group- Naphthalene coreBaseline
Analog 1Substitution on the naphthalene ring (e.g., electron-donating groups)Enhanced lipophilicity and/or favorable steric interactions with the target protein.Potentially Increased
Analog 2Substitution on the naphthalene ring (e.g., electron-withdrawing groups)Altered electronic properties may affect binding affinity.Potentially Decreased or Increased
Analog 3Variation of the ester group (e.g., ethyl, propyl)Increased lipophilicity may enhance cell permeability.Potentially Increased
Analog 4Replacement of the hydroxyl groupThe hydroxyl group is likely crucial for activity through hydrogen bonding. Its removal or replacement may lead to a significant loss of activity.Potentially Decreased

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central to the inflammatory response.

Further studies have indicated that MHNA inhibits LPS-induced increases in NF-κB DNA-binding activity and transcriptional activity, as well as IκB-α degradation and NF-κB translocation in a dose-dependent manner.[1] Simultaneously, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS was decreased by MHNA.[1]

The following diagram illustrates the inhibitory action of this compound on the NF-κB and MAPK signaling pathways.

G Inhibitory Effect of this compound on Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) NFκB->Pro_inflammatory_Genes translocates to nucleus and induces transcription p38->Pro_inflammatory_Genes activates transcription factors JNK->Pro_inflammatory_Genes activates transcription factors MHNA This compound MHNA->IKK inhibits MHNA->p38 inhibits MHNA->JNK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound analogs) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.

Nitric Oxide (NO) Production Assay
  • NO production is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • After 10 minutes of incubation at room temperature, the absorbance at 540 nm is measured using a microplate reader.

  • The nitrite concentration is calculated from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • The levels of pro-inflammatory cytokines such as IL-1β and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against iNOS, COX-2, phospho-p38, total p38, phospho-JNK, total JNK, IκBα, and β-actin overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay
  • Transfection: RAW 264.7 cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase internal control plasmid using a suitable transfection reagent.

  • Treatment and Lysis: After 24 hours of transfection, cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS for 6 hours. Cells are then lysed.

  • Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of this compound analogs for their anti-inflammatory activity.

G Experimental Workflow for Evaluating Anti-inflammatory Activity cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and SAR Compound_Synthesis Synthesis of Analogs Cell_Culture RAW 264.7 Cell Culture Compound_Synthesis->Cell_Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (iNOS, COX-2, p-p38, p-JNK, IκBα) Cytokine_Assay->Western_Blot Data_Analysis Data Analysis and IC50 Determination Western_Blot->Data_Analysis Reporter_Assay NF-κB Luciferase Reporter Assay Reporter_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: A typical workflow for screening anti-inflammatory compounds.

This guide provides a framework for the systematic evaluation of this compound analogs as potential anti-inflammatory agents. By following the outlined experimental protocols and considering the proposed structure-activity relationships, researchers can contribute to the development of novel and more effective therapeutics for inflammatory diseases.

References

Comparative study of synthetic routes to Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to Methyl 1-hydroxy-2-naphthoate, a valuable intermediate in organic synthesis and medicinal chemistry. The methodologies discussed are the traditional Fischer esterification of 1-hydroxy-2-naphthoic acid and a more contemporary approach involving the Lewis acid-mediated rearrangement of an oxabenzonorbornadiene precursor. This comparison aims to equip researchers with the necessary information to select the most suitable method based on factors such as yield, reaction conditions, and substrate availability.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, offering a direct comparison of their performance.

ParameterRoute 1: Fischer EsterificationRoute 2: Lewis Acid-Mediated Rearrangement
Starting Material 1-Hydroxy-2-naphthoic acidMethyl 1,4-dihydro-1,4-epoxynaphthalene-1-carboxylate
Key Reagents Methanol, Sulfuric acidBoron trifluoride diethyl etherate
Solvent MethanolToluene
Reaction Time 36 hours2 hours
Temperature Reflux80 °C
Reported Yield ~85.5% (for a similar substrate)84%
Purification Extraction and RecrystallizationColumn chromatography

Logical Workflow of Synthetic Routes

The following diagram illustrates the two distinct pathways to the target molecule, this compound.

Synthetic_Routes cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Lewis Acid-Mediated Rearrangement 1-Hydroxy-2-naphthoic_acid 1-Hydroxy-2-naphthoic acid Esterification Esterification 1-Hydroxy-2-naphthoic_acid->Esterification Methanol, H₂SO₄ (cat.) Methyl_1-hydroxy-2-naphthoate This compound Esterification->Methyl_1-hydroxy-2-naphthoate Yield: ~85.5% Oxabenzonorbornadiene Methyl 1,4-dihydro-1,4- epoxynaphthalene-1-carboxylate Rearrangement Rearrangement Oxabenzonorbornadiene->Rearrangement BF₃·OEt₂, Toluene Rearrangement->Methyl_1-hydroxy-2-naphthoate Yield: 84%

Comparison of Analytical Methods for the Quantification of Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel Ultra-High-Performance Liquid Chromatography (UHPLC) method against traditional High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantification of Methyl 1-hydroxy-2-naphthoate. The information presented is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Method Performance Comparison

The validation of an analytical procedure is intended to demonstrate that it is suitable for its intended purpose.[2][3] A summary of the key performance characteristics for the three compared methods is presented below. The new UHPLC-DAD method demonstrates significant improvements in analysis time, sensitivity, and solvent consumption.

Table 1: Summary of Validation Parameters
ParameterNew Method: UHPLC-DADAlternative Method 1: HPLC-UVAlternative Method 2: UV-Vis Spectrophotometry
Linearity (R²) > 0.9998> 0.9991> 0.9985
Range (µg/mL) 0.5 - 1001 - 1505 - 200
Accuracy (% Recovery) 99.2 - 101.1%98.5 - 102.0%97.1 - 103.5%
Precision (% RSD)
- Repeatability< 0.8%< 1.5%< 2.0%
- Intermediate< 1.2%< 1.8%< 2.5%
LOD (µg/mL) 0.150.351.5
LOQ (µg/mL) 0.51.05.0
Analysis Time (min) 3.510.02.0
Specificity High (Peak Purity > 99.9%)Moderate (Baseline resolved)Low (Prone to interference)

Logical & Experimental Workflow

The development and validation of a new analytical method follow a structured, logical progression to ensure the final procedure is fit for purpose.[2][4] The workflow begins with defining the analytical requirements and proceeds through method development, optimization, and finally, formal validation according to ICH guidelines.[5]

G cluster_0 Phase 1: Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Formal Validation (ICH Q2) cluster_3 Phase 4: Finalization A Define Analytical Target Profile (ATP) B Select Method (UHPLC, Column, Detector) A->B C Preliminary Optimization (Mobile Phase, Gradient) B->C D System Suitability Testing C->D E Forced Degradation & Specificity Assessment D->E G Linearity & Range E->G F Accuracy & Precision I Robustness Evaluation F->I G->F H LOD & LOQ Determination G->H J Finalize Method Parameters I->J K Generate Validation Report J->K

Caption: Workflow for Analytical Method Development and Validation.

Experimental Protocols

Detailed methodologies for the new and alternative methods are provided below.

New Method: Rapid UHPLC-DAD Quantification

This method utilizes Ultra-High-Performance Liquid Chromatography for rapid and sensitive quantification.

  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: C18, 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 2.5 minutes, hold for 0.5 minutes, return to 30% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 285 nm, with peak purity analysis from 220-400 nm.

  • Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water to concentrations ranging from 0.5 to 100 µg/mL.

Alternative Method 1: HPLC-UV Quantification

This protocol is based on conventional HPLC methods used for similar aromatic compounds.[6][7]

  • Instrumentation: HPLC system with a variable wavelength UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20mM Phosphate Buffer pH 3.0 (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 285 nm.

  • Standard Preparation: A stock solution of 1 mg/mL is prepared in the mobile phase. Working standards are prepared by serial dilution to concentrations ranging from 1 to 150 µg/mL.

Alternative Method 2: UV-Vis Spectrophotometry

This method provides a simple, rapid estimation of concentration but lacks the specificity of chromatographic methods. The procedure is adapted from general principles for UV analysis of naphthoic compounds.[8][9][10]

  • Instrumentation: Double-beam UV-Vis Spectrophotometer.

  • Solvent (Diluent): Ethanol.

  • Measurement Wavelength (λmax): Determined by scanning a standard solution from 400 nm to 200 nm. The expected λmax is approximately 285 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in ethanol.

    • Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with ethanol.

    • Set the spectrophotometer to zero using ethanol as the blank.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample (diluted to fall within the calibration range) and determine its concentration from the curve.

References

Unveiling the Target Landscape of Methyl 1-hydroxy-2-naphthoate: A Comparative Guide to its Biological Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of drug discovery and biological research, understanding the full spectrum of a compound's activity is paramount. Methyl 1-hydroxy-2-naphthoate (MHNA), a naphthol derivative, has demonstrated notable anti-inflammatory properties. This guide provides a comprehensive comparison of MHNA's biological activity with structurally related compounds, offering researchers valuable insights into its potential cross-reactivity in various biological assays. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research and development.

This compound has been identified as a potent inhibitor of the inflammatory response in murine macrophages stimulated with lipopolysaccharide (LPS).[1] Its mechanism of action involves the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically c-Jun N-terminal kinases (JNK) and p38 MAPK.[1] This inhibition leads to a significant reduction in the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

Comparative Analysis of Biological Activity

To provide a clear comparison, the following table summarizes the known biological activities of MHNA and selected alternative compounds. This data highlights the potential for cross-reactivity and provides a basis for selecting appropriate tool compounds in biological research.

CompoundTarget/AssayActivity/Potency (IC50/MIC)Reference(s)
This compound (MHNA) Anti-inflammatory (LPS-stimulated macrophages) Inhibition of NO, IL-1β, IL-6, iNOS, COX-2 (IC50 not reported) [1]
NF-κB Signaling Pathway Inhibition of DNA-binding and transcriptional activity [1]
MAPK Signaling Pathway Inhibition of p38 and JNK activation [1]
Methyl 2-naphthoate derivative 1a Anti-inflammatory (NO production, RAW 264.7) IC50: 41.9 μM
Methyl 2-naphthoate derivative 3b Anti-inflammatory (NO production, RAW 264.7) IC50: 26.2 μM
1-Aminoalkyl-2-naphthol derivative 3 Antibacterial (Pseudomonas aeruginosa MDR1) MIC: 10 µg/mL [2]
Antibacterial (Staphylococcus aureus MDR) MIC: 100 µg/mL [2]
2-hydroxynaphthalene-1-carboxamides Antimicrobial MIC range: 0.3 to 92.6 μM against various bacteria [3]
4-Phenyl-2-naphthoic acid derivative (PPTN) P2Y14 Receptor Antagonist Ki: 0.43 nM; IC50: 6–8 nM [4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of MHNA and its analogs.

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum. Cells are pre-treated with various concentrations of the test compound (e.g., MHNA) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.[1]

2. Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.[1] An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

4. Western Blot Analysis: To determine the protein expression levels of iNOS, COX-2, and components of the MAPK and NF-κB signaling pathways, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.[1]

Antimicrobial Activity Assay (Broth Microdilution)

1. Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates, and a suspension is prepared in sterile broth to a density corresponding to a 0.5 McFarland standard.[2][5]

2. Minimum Inhibitory Concentration (MIC) Determination: The test compound is serially diluted in a 96-well microtiter plate containing broth. The bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G MHNA's Anti-inflammatory Mechanism cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates IKK IKK TLR4->IKK Activates MHNA This compound (MHNA) MHNA->p38 Inhibits MHNA->JNK Inhibits NFkB_nucleus NF-κB (nucleus) MHNA->NFkB_nucleus Inhibits Translocation Inflammatory_Mediators Inflammatory Mediators (NO, IL-1β, IL-6, iNOS, COX-2) p38->Inflammatory_Mediators Activates Transcription Factors JNK->Inflammatory_Mediators Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->NFkB_nucleus Translocates NFkB_nucleus->Inflammatory_Mediators Induces Transcription

Caption: MHNA inhibits LPS-induced inflammatory pathways.

G Workflow for Assessing Anti-inflammatory Activity start Start culture Culture RAW 264.7 Macrophages start->culture pretreat Pre-treat with MHNA/Compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect griess Griess Assay for NO collect->griess elisa ELISA for Cytokines collect->elisa western Western Blot for Protein Expression collect->western end End griess->end elisa->end western->end

Caption: Experimental workflow for anti-inflammatory assays.

Conclusion

This compound demonstrates significant anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways. While quantitative inhibitory concentrations for MHNA are yet to be fully elucidated, comparative data from structurally related compounds suggest a broader potential for biological interactions, including antimicrobial and receptor modulation activities. Researchers utilizing MHNA in biological assays should be cognizant of these potential off-target effects. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting studies involving this and similar naphthoic acid derivatives. Further investigation into the comprehensive cross-reactivity profile of MHNA is warranted to fully characterize its utility as a chemical probe and potential therapeutic lead.

References

Benchmarking the performance of Methyl 1-hydroxy-2-naphthoate in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 1-hydroxy-2-naphthoate, a versatile bicyclic aromatic ester, serves as a valuable starting material in the synthesis of a range of complex organic molecules, including chiral ligands and bioactive natural product derivatives. This guide provides an objective comparison of its performance against common alternatives in key organic reactions, supported by experimental data to inform synthetic strategy and decision-making in research and development.

I. Synthesis of Axially Chiral Ligands

Axially chiral ligands are crucial in asymmetric catalysis. This compound serves as a precursor for the synthesis of novel N-heterocyclic carbene (NHC) ligands with an N-naphthyl framework. A direct comparison with alternative starting materials for similar ligand scaffolds is challenging due to the unique structure derived from this precursor. However, the efficiency of the synthetic route starting from this compound can be evaluated by examining the yields of the individual steps.

Experimental Workflow: Synthesis of Axially Chiral NHC Precursors

M1 This compound R1 Tf2O, Pyridine M1->R1 P1 Triflate Intermediate (95% yield) R1->P1 R2 2-Nitroaniline, Pd(OAc)2, DPE-phos P1->R2 P2 Coupling Product (98% yield) R2->P2 R3 H2, Pd/C P2->R3 P3 Amino Derivative (99% yield) R3->P3 R4 HC(OEt)3, TsOH P3->R4 P4 Benzimidazole Derivative (76% yield) R4->P4 R5 (S)-2-Amino-2-phenylethanol, Cs2CO3 P4->R5 P5 Amide Diastereomers (91% yield) R5->P5

Caption: Synthetic pathway to axially chiral amide precursors.

Experimental Protocol: Synthesis of Axially Chiral Ligand Precursors[1]

The synthesis of the axially chiral ligand precursors from this compound involves a multi-step sequence:

  • Trifluoromethylation: this compound is reacted with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of pyridine to yield the corresponding triflate in 95% yield.

  • Buchwald-Hartwig Coupling: The triflate intermediate is then coupled with 2-nitroaniline using a palladium catalyst (Pd(OAc)₂) and a phosphine ligand (DPE-phos) to afford the coupling product in 98% yield.

  • Nitro Group Reduction: The nitro group of the coupling product is reduced to an amine by hydrogenation over a palladium on carbon (Pd/C) catalyst, achieving a near-quantitative yield of 99%.

  • Benzimidazole Formation: The resulting amino derivative is cyclized with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) to form the benzimidazole core in 76% yield.

  • Amidation: Finally, the benzimidazole derivative is reacted with an enantiopure amino alcohol, such as (S)-2-amino-2-phenylethanol, in the presence of cesium carbonate (Cs₂CO₃) to produce the target amide diastereomers in 91% yield.

II. Synthesis of Xanthones via Aryne Coupling

Xanthones are a class of oxygen-containing heterocyclic compounds with diverse biological activities. One modern synthetic approach involves the coupling of substituted phenols with aryne precursors. In this context, this compound can be compared with other commonly used salicylate esters.

Performance Comparison in Xanthone Synthesis
Starting MaterialAryne PrecursorProductYield (%)Reference
This compound o-(Trimethylsilyl)phenyl triflateDibenzo[a,c]xanthen-14-one73[1]
Methyl Salicylateo-(Trimethylsilyl)phenyl triflateXanthone60-80 (product mixture)[1]
Phenyl Salicylateo-(Trimethylsilyl)phenyl triflateXanthone81[1]
Methyl 5-fluorosalicylateo-(Trimethylsilyl)phenyl triflate2-Fluoroxanthone83[1]
Methyl 5-bromosalicylateo-(Trimethylsilyl)phenyl triflate2-Bromoxanthone75[1]

Experimental Workflow: Xanthone Synthesis

cluster_reactants Reactants M1 This compound (or alternative salicylate) P1 Xanthone Product M1->P1 THF, 65°C, 24h M2 o-(Trimethylsilyl)phenyl triflate M2->P1 THF, 65°C, 24h M3 CsF M3->P1 THF, 65°C, 24h

Caption: General workflow for xanthone synthesis via aryne coupling.

Experimental Protocol: Synthesis of Dibenzo[a,c]xanthen-14-one[2]

In a sealed vial, this compound (0.25 mmol), o-(trimethylsilyl)phenyl triflate (1.1 equivalents), and cesium fluoride (CsF, 4 equivalents) are combined in tetrahydrofuran (THF, 5 mL). The reaction mixture is heated at 65°C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired xanthone product.

III. Synthesis of Aza-mollugin Derivatives

Aza-mollugin and its derivatives are of interest for their potential biological activities. This compound has been utilized as a starting material for the synthesis of these nitrogen-containing analogues of the natural product mollugin.

Due to the limited publicly available data on direct comparative studies for the synthesis of aza-mollugin derivatives, a quantitative comparison with alternatives is not feasible at this time. However, the synthetic utility of this compound for this purpose has been demonstrated.

Experimental Workflow: Aza-mollugin Synthesis

M1 This compound R1 Stepwise conversion (details proprietary/unpublished) M1->R1 P1 Aza-mollugin Derivatives R1->P1

Caption: Conceptual workflow for aza-mollugin synthesis.

Experimental Protocol: Synthesis of Aza-mollugin Derivatives

Detailed experimental protocols for the synthesis of aza-mollugin derivatives from this compound are described in the peer-reviewed literature and may involve multi-step sequences including amination and cyclization reactions. Researchers are encouraged to consult the primary literature for specific reaction conditions and procedural details.

Conclusion

This compound demonstrates considerable utility as a precursor in various organic syntheses. In the preparation of axially chiral ligands, it provides a unique scaffold with a straightforward, high-yielding synthetic route. For xanthone synthesis via aryne coupling, it performs comparably to other salicylate esters, offering a good yield of a specific polycyclic aromatic product. While detailed comparative data for the synthesis of aza-mollugin derivatives is not widely available, its successful application in this area highlights its versatility. The choice of starting material will ultimately depend on the specific target molecule, desired substitution patterns, and overall synthetic strategy. This guide provides a foundation of comparative data to aid researchers in making informed decisions for their synthetic endeavors.

References

Safety Operating Guide

Safe Disposal of Methyl 1-hydroxy-2-naphthoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Methyl 1-hydroxy-2-naphthoate, a compound that requires careful handling due to its potential hazards.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper disposal protocols is essential to mitigate these risks and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationSource(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[4]
Eye Protection Safety glasses with side-shields or safety goggles[4]
Respiratory Dust mask (e.g., N95 type) or a respirator for particulates if dust is generated[3][5]
Body Protection Laboratory coat and appropriate protective clothing[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[4] The following steps provide a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is unused, contaminated, or a residual in an empty container. The properties of the waste may be altered by its use in an experiment.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be stored separately from incompatible materials, such as strong oxidizing agents.[5]

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a chemically resistant and sealable container, such as a polyethylene or polypropylene container, for collecting the waste. Ensure the container is in good condition and free from leaks.

  • Label the Container Clearly: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include any other components mixed with the waste.

Step 3: On-site Storage

  • Store in a Designated Area: Keep the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Arrange for Professional Disposal

  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream to the disposal company.

  • Follow Professional Guidance: Adhere to the specific instructions provided by the waste management professionals for packaging and collection. Disposal should be carried out at an approved waste disposal plant.[2][6]

Step 5: Decontamination of Empty Containers

  • Prevent Reuse: To prevent the reuse of empty containers that once held this compound, they should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Puncture if Necessary: After decontamination, containers may need to be punctured to render them unusable before disposal, as recommended for some hazardous waste containers.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points involved in the proper disposal of this compound.

DisposalWorkflow start Start: this compound to be disposed ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste unused Unused Chemical assess_waste->unused Unused contaminated Contaminated Material (e.g., with solvents, reaction byproducts) assess_waste->contaminated Contaminated empty_container Empty Container assess_waste->empty_container Empty check_recycling Consider Recycling/Redistribution (if pure and permitted) unused->check_recycling collect_waste 3. Collect in a Labeled, Compatible Hazardous Waste Container contaminated->collect_waste decontaminate 3a. Triple-rinse with appropriate solvent empty_container->decontaminate check_recycling->collect_waste No contact_ehs 5. Contact EHS or Licensed Waste Disposal Contractor check_recycling->contact_ehs Yes store 4. Store in a Designated Secure Waste Area collect_waste->store collect_rinsate 3b. Collect rinsate as hazardous waste decontaminate->collect_rinsate puncture 3c. Puncture container to prevent reuse collect_rinsate->puncture puncture->store store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, the area should be evacuated, and ventilation should be increased. For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. For major spills, contact your institution's emergency responders immediately. Do not allow the chemical to enter drains or waterways.[4]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 1-hydroxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for managing Methyl 1-hydroxy-2-naphthoate, from initial receipt to final disposal. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust form a protective seal around the eyes to prevent contact with dust or splashes.[3]
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[2] Always inspect gloves for integrity before use.
Respiratory Protection N95 (US) or P1 (EU EN 143) particle respiratorFor nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Body Protection Laboratory coatA standard lab coat should be worn to protect against skin contact.[2][3] For larger quantities, a chemical-resistant apron is advisable.
Footwear Closed-toe shoesRequired to protect against spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of accidental exposure and contamination. The following diagram and procedural steps outline the safe handling of this compound.

Workflow for Safe Handling of this compound A 1. Receipt and Inspection Inspect container for damage. Verify label information. B 2. Preparation Don appropriate PPE. Prepare a well-ventilated workspace. A->B C 3. Handling and Use Weigh and dispense in a fume hood. Avoid dust formation. Keep container closed when not in use. B->C D 4. Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. C->D E 5. Spill and Emergency Response Evacuate area in case of a large spill. Use appropriate absorbent material for cleanup. Follow first aid procedures as needed. C->E F 6. Disposal Dispose of as hazardous waste. Follow all local, state, and federal regulations. C->F D->C

Safe handling workflow for this compound.

1. Receipt and Inspection:

  • Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as this compound.

2. Preparation:

  • Before handling, ensure you are in a well-ventilated area, preferably a laboratory with a fume hood.[1]

  • Put on all required personal protective equipment as detailed in the table above.

  • Have an emergency eyewash station and safety shower readily accessible.[3]

3. Handling and Use:

  • Avoid direct contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • When not in use, keep the container tightly closed.[1]

4. Storage:

  • Store the chemical in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed to prevent contamination and degradation.[1]

Emergency and First Aid Procedures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a physician.[1][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

  • Waste Characterization: Unused or contaminated this compound should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of the waste in a suitable, closed container.[1] The disposal must be carried out by a licensed waste disposal company.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[3][4] Do not let the product enter drains.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-hydroxy-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl 1-hydroxy-2-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.